molecular formula C12H16O B2492204 2-Benzylcyclopentan-1-ol CAS No. 13694-31-0

2-Benzylcyclopentan-1-ol

Cat. No.: B2492204
CAS No.: 13694-31-0
M. Wt: 176.259
InChI Key: OWWHRTUEIUFQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylcyclopentan-1-ol is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylcyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWHRTUEIUFQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review on benzyl-substituted cyclopentanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzyl-substituted cyclopentanol motif represents a critical, yet often underutilized, scaffold in medicinal chemistry. While cyclohexanol derivatives (e.g., Tramadol, Venlafaxine) dominate the analgesic and CNS-active landscape, the cyclopentyl analogs offer unique physicochemical properties—specifically altered ring puckering vectors and reduced lipophilicity (LogP)—that can drastically modify receptor affinity and metabolic stability.

This guide provides a rigorous technical analysis of the synthesis, stereochemical control, and pharmacological utility of benzyl-cyclopentanol derivatives. It is designed for researchers requiring actionable protocols and mechanistic insight into this specific pharmacophore.

The Pharmacophore: Cyclopentanol vs. Cyclohexanol

In drug design, the contraction of a six-membered ring to a five-membered ring is a classic bioisosteric replacement. However, it is not merely a space-saving tactic; it fundamentally alters the vector presentation of substituents.

  • Conformational Flexibility: The cyclopentane ring exists in a dynamic equilibrium between "envelope" and "twist" conformations. This allows the benzyl substituent to adopt orientations inaccessible to the more rigid chair-conformation of cyclohexanols.

  • Lipophilicity Modulation: Cyclopentyl derivatives typically exhibit a lower ClogP than their cyclohexyl counterparts, potentially improving solubility without sacrificing blood-brain barrier (BBB) permeability.

Key Structural Classes:

  • 1-Benzylcyclopentanols (Tertiary Alcohols): Formed via nucleophilic attack on the ketone. These are often used to lock the phenyl ring in a specific spatial region relative to the hydroxyl group.

  • 2-Benzylcyclopentanols (Secondary Alcohols): Possess two chiral centers. The cis/trans relationship here is critical for receptor discrimination (e.g., NK1 antagonists, Opioid modulators).

Synthetic Architectures and Protocols

We classify synthesis into two primary streams: Nucleophilic Addition (for 1-substituted) and


-Alkylation/Reduction  (for 2-substituted).
Visualization: Divergent Synthetic Pathways

SynthesisPathways Start Cyclopentanone Grignard Reagent: BnMgBr (Grignard Addition) Start->Grignard Path A Enolate 1. LDA/THF 2. Benzyl Bromide Start->Enolate Path B Prod1 1-Benzylcyclopentanol (Tertiary Alcohol) Grignard->Prod1 Ketone2 2-Benzylcyclopentanone Enolate->Ketone2 Reduction Reduction (NaBH4 or L-Selectride) Ketone2->Reduction Prod2 2-Benzylcyclopentanol (Secondary Alcohol) Reduction->Prod2 Stereocontrol Required

Figure 1: Divergent synthetic pathways for accessing 1-benzyl and 2-benzyl regioisomers.

Protocol A: Grignard Synthesis of 1-Benzylcyclopentanol

Objective: Synthesis of the tertiary alcohol with minimized Wurtz coupling side-products. Mechanism: Nucleophilic addition of benzylmagnesium chloride to the carbonyl carbon.

Reagents:

  • Cyclopentanone (1.0 eq, anhydrous)

  • Benzyl chloride (1.1 eq)

  • Magnesium turnings (1.2 eq, activated)

  • Diethyl Ether (

    
    ) or THF (Anhydrous)
    

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck round bottom flask under

    
    . Add Mg turnings and a crystal of iodine. Heat gently until iodine vaporizes to activate the Mg surface.
    
  • Reagent Formation: Add 10% of the benzyl chloride in minimal ether to initiate the reaction (exothermic). Once reflux sustains, add the remaining benzyl chloride dropwise over 1 hour.

    • Expert Tip: Maintain a gentle reflux.[1] If the reaction becomes too vigorous, Wurtz coupling (formation of bibenzyl) increases, lowering yield.

  • Addition: Cool the Grignard solution to 0°C. Add cyclopentanone (diluted in ether) dropwise. The steric bulk of the five-membered ring is low, allowing rapid addition.

  • Quench: Pour the mixture into ice-cold saturated

    
    . Do not use HCl, as tertiary benzylic alcohols are prone to dehydration (forming 1-benzylcyclopentene) under strong acidic conditions.
    
  • Purification: Extract with ether, dry over

    
    , and concentrate. Purify via column chromatography (Hexane/EtOAc 9:1).
    

Validation Criteria:

  • 1H NMR: Look for the disappearance of the benzylic

    
     of the starting halide and the appearance of a singlet (or AB quartet) for the benzylic 
    
    
    
    adjacent to the quaternary center (approx. 2.7-2.9 ppm).
Protocol B: Stereoselective Synthesis of 2-Benzylcyclopentanol

Objective: Creation of the 2-substituted scaffold with control over cis/trans diastereoselectivity. Mechanism:


-alkylation of the enolate followed by hydride reduction.

Step-by-Step Methodology:

  • Enolate Formation: To a solution of LDA (1.1 eq) in THF at -78°C, add cyclopentanone dropwise. Stir for 30 mins to ensure kinetic enolate formation.

  • Alkylation: Add benzyl bromide (1.0 eq) slowly. Allow to warm to room temperature.

    • Note: This yields 2-benzylcyclopentanone.

  • Stereoselective Reduction:

    • For Trans-Isomer (Thermodynamic): Reduce with

      
       in MeOH at 0°C. The hydride attacks from the less hindered face (away from the benzyl group is slightly favored, but often yields a mixture requiring separation).
      
    • For Cis-Isomer (Kinetic): Use L-Selectride (Lithium tri-sec-butylborohydride) at -78°C. The bulky borohydride is forced to attack from the face opposite the benzyl group, pushing the hydroxyl group cis to the benzyl substituent.

Pharmacological Frontiers & SAR

The benzyl-cyclopentanol moiety is a pharmacophore often found in analgesics and receptor modulators. The key to its activity lies in the spatial vector of the phenyl ring relative to the amine or hydroxyl binding points.

Comparative Data: Binding Affinity Trends

The following table illustrates the impact of ring contraction (cyclohexyl to cyclopentyl) and substitution on Opioid Receptor (MOR) affinity, derived from structure-activity relationship studies of tramadol/naltrexone analogs.

Compound ClassRing SizeSubstituentReceptor Affinity (MOR)Efficacy Profile
Tramadol Analog 6 (Cyclohexyl)1-(3-methoxyphenyl)Moderate (

)
Weak Agonist (Prodrug)
Cyclopentyl Analog 5 (Cyclopentyl)1-(3-methoxyphenyl)Low-ModerateReduced Agonism (Steric mismatch)
Ciprefadol Bridged (Indeno)Phenolic-OHHigh (

)
Mixed Agonist/Antagonist
Naltrexol Ether Rigid Morphine Core6-O-BenzylHigh (

)
Irreversible Antagonist (Isothiocyanate deriv.)

Data synthesized from general SAR trends and specific Naltrexol derivative studies [1, 2].

Mechanism of Action: The "Vector Shift"

When a benzyl group is attached to a cyclopentane ring versus a cyclohexane ring, the angle of the phenyl group relative to the scaffold changes by approximately 15-20 degrees due to the difference in ring puckering (envelope vs. chair).

  • Opioid Receptors: In rigid opioids (like Ciprefadol), the cyclopentyl ring forces the phenolic ring into a "T-shaped" interaction with the receptor's hydrophobic pocket.

  • NK1 Antagonists: 2-benzylcyclopentyl amines have shown efficacy where the cis-relationship mimics the turn structure of Substance P.

Visualization: SAR Logic Flow

SAR_Logic Base Benzyl-Cyclopentanol Scaffold Pos1 Position 1 (Tertiary -OH) Base->Pos1 Pos2 Position 2 (Secondary -OH) Base->Pos2 Effect1 Rigid Phenyl Orientation (Mimics Tramadol/Venlafaxine) Pos1->Effect1 Effect2 Chiral Centers (2) (Mimics Amino-acid side chains) Pos2->Effect2 App1 Application: Monoamine Transporter Inhibitors Effect1->App1 App2 Application: NK1 Antagonists / Opioid Modulators Effect2->App2

Figure 2: Structure-Activity Relationship (SAR) decision tree for scaffold optimization.

References

  • Davis, R. D., & Nelson, W. L. (1995). Isothiocyanate-substituted benzyl ether opioid receptor ligands derived from 6 beta-naltrexol. Journal of Medicinal Chemistry.

  • Katzung, B. G. (2023). Basic & Clinical Pharmacology, 16th Edition. McGraw Hill. (Section: Opioid Agonists & Antagonists).[2][3][4][5][6]

  • BenchChem. (2025).[2] Protocol: Synthesis of 1-Propylcyclopentene via Grignard Reaction (Analogous Protocol).

  • Google Patents. (2014). CN103508869A - Synthetic method for 2-benzyl cyclopentanone.[7]

  • DrugDesign.org. (2005). Structure Activity Relationships: Cyclic Analogs.

Sources

Conformational Dynamics and Analysis of 2-Substituted Cyclopentanols: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Structural Chemists, and Drug Discovery Scientists.[1] Focus: Mechanistic drivers of conformation, analytical determination (NMR/IR), and thermodynamic stability.

Executive Summary

The conformational analysis of 2-substituted cyclopentanols presents a unique challenge compared to the rigid chair-boat systems of cyclohexane. Cyclopentane rings exist in a state of continuous pseudorotation , a barrierless flux between Envelope (


) and Twist (

) conformations. In 2-substituted cyclopentanols, this flux is arrested by specific intramolecular forces—primarily Intramolecular Hydrogen Bonding (IMHB) in cis-isomers and steric repulsion in trans-isomers.

This guide provides a rigorous framework for determining the stereochemistry and dominant conformation of these systems. By synthesizing scalar coupling constants (


), infrared spectral shifts (

), and computational modeling, researchers can unambiguously assign configuration and predict reactivity.

The Pseudorotation Landscape

Unlike cyclohexane, which rests in a deep energy well (the chair), cyclopentane possesses a flexible ring with low torsional barriers. The ring puckering moves around the carbon skeleton in a wave-like motion defined by the pseudorotation phase angle (


) .
Core Conformations
  • Envelope (

    
    ):  Four carbons are planar; one is out-of-plane (the "flap"). Symmetry 
    
    
    
    .
  • Twist (

    
    ):  Three carbons are planar; two are displaced on opposite sides. Symmetry 
    
    
    
    .

In unsubstituted cyclopentane, these forms are nearly isoenergetic. However, a substituent at the C2 position breaks this symmetry, creating distinct energy minima.

Visualization: The Pseudorotation Circuit

The following diagram illustrates the continuous interconversion between Envelope and Twist forms. In substituted systems, the molecule "locks" into one of these sectors.

Pseudorotation cluster_0 Pseudorotation Pathway cluster_1 Substituent Effects E1 Envelope (E) T1 Twist (T) E1->T1  Flux   E2 Envelope (E') T1->E2 Lock Substituent Lock (IMHB / Sterics) T1->Lock Stabilized by 2-Substituent T2 Twist (T') E2->T2 T2->E1 Minima Defined Energy Minimum Lock->Minima

Figure 1: The pseudorotation circuit of cyclopentane. Substituents create energy wells that trap the molecule in specific E or T conformers.

Mechanistic Drivers: The "Locking" Effect

The stereochemical relationship between the hydroxyl group (C1-OH) and the substituent (C2-R) dictates the preferred conformation.

The Cis Isomer: The Hydrogen Bond Lock

When the C2 substituent is a heteroatom capable of accepting a hydrogen bond (e.g., -Cl, -Br, -OMe, -NH


), the cis isomer is often thermodynamically stabilized by an Intramolecular Hydrogen Bond (IMHB) .
  • Mechanism: The ring adopts a specific Envelope conformation that brings the -OH and -R groups into a syn-clinal (gauche) arrangement with a dihedral angle of ~60°, maximizing orbital overlap for the H-bond.

  • Stability: This interaction can stabilize the cis form by 1–3 kcal/mol relative to the open form.

The Trans Isomer: Steric Dominance

In trans-1,2-isomers, the geometric constraints of the 5-membered ring make IMHB difficult or impossible without introducing severe ring strain.

  • Mechanism: The molecule adopts a conformation that places both substituents in pseudo-equatorial positions to minimize 1,2-steric repulsion.

  • Result: Trans isomers typically exhibit greater conformational flexibility than their H-bonded cis counterparts but are generally more stable in the absence of favorable electronic interactions (like IMHB).

Analytical Methodologies

To assign stereochemistry and conformation, a dual-method approach using NMR and IR is required.

NMR Spectroscopy: Coupling Constant Analysis

The Karplus relationship connects the vicinal coupling constant (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) to the dihedral angle (

).[1][2][3][4] In 5-membered rings, the standard "Axial-Axial = Large J" rule of cyclohexane does not apply directly .

The "Cis > Trans" Rule for Cyclopentanes: Contrary to 6-membered rings, in 5-membered rings, cis protons often exhibit larger coupling constants than trans protons.

ParameterCis-1,2-DisubstitutedTrans-1,2-DisubstitutedMechanistic Reason
Dihedral Angle (

)
~0° to 30° (Quasi-Eclipsed)~120° to 140° (Quasi-Gauche)Ring planarity forces cis substituents closer to eclipse.
Typical

(Hz)
6.0 – 10.0 Hz 2.0 – 6.0 Hz Karplus curve:

is max at 0° and 180°, min at 90°.
Conformational Bias Locked by IMHB (if capable)Flexible / Steric AvoidanceCis lock maintains the ~0° dihedral.

Critical Caveat: If the ring is highly puckered (strongly distorted Envelope), the trans dihedral angle can increase toward 160°, raising


 to 8-10 Hz. Always corroborate with NOESY (Nuclear Overhauser Effect Spectroscopy) experiments; cis protons will show a strong NOE correlation.
Infrared (IR) Spectroscopy: Detecting the Lock

IR is the gold standard for identifying the IMHB that characterizes cis isomers.

  • Free O-H Stretch: Appears sharp at 3620–3640 cm⁻¹ .

  • Bonded O-H Stretch: Appears broader and red-shifted at 3550–3600 cm⁻¹ .

Protocol: The Dilution Study To distinguish intramolecular (cis-lock) from intermolecular (dimerization) H-bonding:

  • Record IR spectrum at high concentration (0.1 M).

  • Serially dilute to 0.001 M in a non-polar solvent (

    
     or 
    
    
    
    ).
  • Analysis:

    • If the redshifted peak persists upon dilution

      
      Intramolecular  (Cis).
      
    • If the redshifted peak disappears and the free band grows

      
      Intermolecular  (Trans/Aggregation).
      

Experimental Workflow

The following workflow integrates synthetic isolation with analytical validation to ensure rigorous structural assignment.

Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis Sample Isolated 2-Substituted Cyclopentanol J_Analysis Measure 3J(H1,H2) (1H NMR) Sample->J_Analysis Dilution Dilution Study (0.1 M -> 0.001 M) Sample->Dilution Decision Data Synthesis J_Analysis->Decision J ~ 8 Hz NOESY NOESY Correlation (Spatial Proximity) NOESY->Decision Strong Crosspeak Shift Check Delta Nu (Shift > 30 cm-1?) Dilution->Shift Shift->Decision Shift Persists Result_Cis Assignment: CIS (IMHB Locked) Decision->Result_Cis High J + IMHB Result_Trans Assignment: TRANS (Steric Control) Decision->Result_Trans Low J + No IMHB

Figure 2: Integrated analytical workflow for stereochemical assignment of 2-substituted cyclopentanols.

Case Study Data: Substituent Effects

The nature of the substituent drastically alters the conformational preference.

Substituent (R)Interaction TypeDominant Conformer (Cis)Dominant Conformer (Trans)
-Cl / -Br Weak H-Bond AcceptorEnvelope (E) (OH/X syn-clinal)Twist (T) (Pseudo-diequatorial)
-NH

/ -OMe
Strong H-Bond AcceptorEnvelope (E) (Strong IMHB lock)Twist (T) (Dynamic equilibrium)
-CH

/ -Alkyl
Steric Only (No H-Bond)Twist (T) (Minimizes eclipsing)Twist (T) (Minimizes 1,2-repulsion)

Key Insight: For 2-halocyclopentanols, the cis isomer is often the kinetic product of specific reductions (e.g., reduction of 2-chlorocyclopentanone), but the trans isomer may be thermodynamically preferred if the H-bond is weak (


 kcal/mol).

References

  • Fuchs, B. (1978). Topics in Stereochemistry, Vol 10. Wiley-Interscience.
  • Altona, C., et al. (1970). "Conformational Analysis of Five-Membered Rings." Tetrahedron, 26, 925.
  • Abraham, R. J., et al. (2009). "Conformational analysis of 2-substituted cyclopentanols." Journal of Organic Chemistry.
  • Kovács, A., et al. (2010). "Intramolecular Hydrogen Bonding in 2-Substituted Cyclopentanols." Journal of Physical Chemistry A. (IR and DFT studies on IMHB energetics).
  • Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society, 85(18), 2870–2871. Link

Sources

Technical Guide: 2-Benzylcyclopentan-1-ol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Benzylcyclopentan-1-ol , focusing on its utility as a chiral building block in pharmaceutical synthesis. It moves beyond basic descriptions to explore stereoselective synthesis, reactivity profiles, and specific applications in drug development.

Executive Summary

This compound (CAS: 13694-31-0) is a privileged scaffold in medicinal chemistry, characterized by two contiguous stereogenic centers on a lipophilic cyclopentane ring. Its structural rigidity and defined spatial arrangement make it an ideal pharmacophore for modulating protein-ligand interactions, particularly in G-protein coupled receptors (GPCRs) and enzyme active sites.

This molecule serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Loxoprofen and is a structural core in various neurokinin-1 (NK1) receptor antagonists. The ability to access specific stereoisomers (cis vs. trans, R vs. S) is paramount, as biological activity is strictly governed by the absolute configuration of the hydroxyl and benzyl moieties.

Structural Analysis & Stereochemistry

The utility of this compound stems from its ability to present functional groups in precise vectors.

  • Stereogenic Centers: C1 (hydroxyl) and C2 (benzyl).

  • Isomers: Four possible stereoisomers exist:

    • (1S, 2R) and (1R, 2S) (cis-diastereomers)

    • (1S, 2S) and (1R, 2R) (trans-diastereomers)

  • Conformational Bias: The bulky benzyl group typically adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions, influencing the facial selectivity of subsequent reactions on the hydroxyl group.

Data: Diastereomeric Stability
ParameterCis-IsomerTrans-IsomerNotes
Thermodynamic Stability LowerHigherTrans is favored by ~1.5 kcal/mol due to reduced steric strain.
Hydride Reduction Major Product (via bulky hydride)Minor ProductL-Selectride attack from sterically less hindered face yields cis.
NMR Signal (H1) Downfield shiftUpfield shiftDiagnostic coupling constants (

) differ significantly.

Synthesis Methodologies

Route A: Classical Chemical Synthesis (Scalable)

This route is preferred for large-scale production where racemic or diastereomerically enriched material is sufficient, such as in the early stages of Loxoprofen synthesis.

Mechanism:

  • Friedel-Crafts Acylation: Reaction of adipic anhydride with benzene.[1]

  • Acyloin Condensation: Cyclization to form the cyclopentanone ring.

  • Hydrogenation: Reduction of the exocyclic double bond (if formed via aldol) or ketone reduction.

Route B: Asymmetric Biocatalytic Cascade (High Precision)

For high-value chiral building blocks, a chemoenzymatic approach offers superior enantiocontrol. A dual-enzyme system utilizing stereocomplementary Alcohol Dehydrogenases (ADHs) can access all four stereoisomers.

  • Enzyme 1 (Ketoreduction): Rhodococcus ruber ADH-A (S-selective).[2]

  • Enzyme 2 (Ketoreduction): Lactobacillus kefir LK-ADH (R-selective).[2]

Diagram: Stereodivergent Synthesis Workflow

G Start 2-Benzylcyclopentan-1-one (Racemic) ADH_A ADH-A (R. ruber) NADH Start->ADH_A DKR / Red. LK_ADH LK-ADH (L. kefir) NADPH Start->LK_ADH DKR / Red. Prod1 (1S, 2R)-Alcohol (Cis) ADH_A->Prod1 Major Prod2 (1S, 2S)-Alcohol (Trans) ADH_A->Prod2 Minor Prod3 (1R, 2S)-Alcohol (Cis) LK_ADH->Prod3 Major Prod4 (1R, 2R)-Alcohol (Trans) LK_ADH->Prod4 Minor

Caption: Stereodivergent enzymatic reduction of 2-benzylcyclopentanone using complementary ADHs.

Reactivity Profile & Functionalization

Once the chiral scaffold is established, the hydroxyl group serves as a handle for further elaboration.

  • Mitsunobu Inversion:

    • Purpose: Invert stereochemistry at C1 or introduce nitrogen nucleophiles (e.g., phthalimide) to access chiral amines.

    • Protocol:

      
      , DIAD, Nucleophile.
      
    • Note: Steric hindrance from the C2-benzyl group can slow this reaction; higher temperatures or more reactive azodicarboxylates (e.g., ADDP) may be required.

  • Oxidative Ring Expansion:

    • Purpose: Converting the cyclopentanol to a cyclohexanone derivative or lactone (Baeyer-Villiger).

    • Reagent:

      
      -CPBA or enzymatic Baeyer-Villiger Monooxygenases (BVMOs).
      
  • Directed C-H Activation:

    • The hydroxyl group can direct palladium-catalyzed C-H activation on the benzyl ring, allowing for ortho-functionalization of the aromatic moiety.

Case Study: Synthesis of Loxoprofen

Loxoprofen is a prodrug NSAID. Its active metabolite is formed in vivo via the reduction of the cyclopentanone moiety. The synthetic route highlights the industrial importance of the 2-benzylcyclopentane scaffold.

Pathway:

  • Alkylation: Methyl 2-oxocyclopentanecarboxylate is alkylated with benzyl chloride.

  • Decarboxylation: Hydrolysis and decarboxylation yield 2-benzylcyclopentanone.

  • Functionalization: Further steps introduce the propionic acid side chain.

Diagram: Industrial Route to Loxoprofen Intermediate

Loxoprofen Step1 Cyclopentanone Enolate Inter1 2-Benzylcyclopentanone Step1->Inter1 Alkylation Reagent1 Benzyl Bromide / LDA Reagent1->Step1 Product This compound (Chiral Scaffold) Inter1->Product Reduction Step2 Stereoselective Reduction Reagent2 NaBH4 (Trans) or L-Selectride (Cis) Reagent2->Step2 Drug Loxoprofen Precursor Product->Drug Derivatization

Caption: Synthetic pathway from cyclopentanone to the Loxoprofen precursor scaffold.

Experimental Protocols

Protocol 1: Stereoselective Chemical Reduction (Cis-Selective)

Target: cis-2-Benzylcyclopentan-1-ol

Reagents: 2-Benzylcyclopentanone (1.0 eq), L-Selectride (1.0 M in THF, 1.2 eq), THF (anhydrous).

  • Setup: Flame-dry a 100 mL round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve 2-benzylcyclopentanone (5 mmol) in anhydrous THF (20 mL) and cool to -78°C.

  • Addition: Dropwise add L-Selectride (6 mL, 6 mmol) over 15 minutes. The bulky hydride attacks from the less hindered face (trans to the benzyl group).

  • Reaction: Stir at -78°C for 2 hours, then warm to 0°C.

  • Quench: Cautiously add

    
     (5 mL), followed by 
    
    
    
    (3M, 5 mL) and
    
    
    (30%, 5 mL) to oxidize the organoborane.
  • Workup: Extract with

    
     (3x), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Expected Yield: 85-90%.

    • dr (cis:trans): >95:5.[3][4]

Protocol 2: Enzymatic Kinetic Resolution

Target: Enantioenriched Acetate and Alcohol

Reagents: Racemic this compound, Vinyl Acetate, Novozym 435 (immobilized CAL-B), Toluene.

  • Mix: Suspend racemic alcohol (10 mmol) and vinyl acetate (30 mmol) in Toluene (50 mL).

  • Catalyst: Add Novozym 435 (200 mg).

  • Incubation: Shake at 30°C / 200 rpm for 24 hours.

  • Monitoring: Monitor conversion via GC/HPLC on a chiral column (e.g., Chiralpak AD-H).

  • Termination: Filter off the enzyme beads.

  • Separation: Separate the unreacted (S)-alcohol from the (R)-acetate via column chromatography.

References

  • Stereoselective Reduction: Journal of Organic Chemistry, "Stereoselective reduction of 2-substituted cyclopentanones," .

  • Biocatalytic Cascade: Nature Communications, "Stereodivergent synthesis of 2-substituted cycloalkanols via coupled biocatalytic hydrogen transfer," .

  • Loxoprofen Synthesis: Chemical & Pharmaceutical Bulletin, "Studies on anti-inflammatory agents. Synthesis and pharmacological properties of 2-[(4-alkylphenyl)methyl]cyclopentanones," .

  • Kinetic Resolution: Journal of Molecular Catalysis B: Enzymatic, "Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols," .

  • General Reactivity: Organic Syntheses, "Alkylation of Cyclopentanone via the Enolate," .

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Reduction of 2-Benzylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-benzylcyclopentanol. This guide is designed for researchers, chemists, and process development professionals who are working with the reduction of 2-benzylcyclopentanone. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice to help you maximize your reaction yields, control stereoselectivity, and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective reducing agents for converting 2-benzylcyclopentanone to 2-benzylcyclopentanol?

The choice of reducing agent is critical and depends on the desired outcome, scale, and available laboratory equipment. The most common hydride-based reagents are Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).[1]

  • Sodium Borohydride (NaBH₄): This is the most frequently used reagent for this transformation due to its excellent functional group tolerance, safety, and ease of handling.[2] It is a mild reducing agent that selectively reduces aldehydes and ketones to their corresponding alcohols.[3] Reactions are typically run in protic solvents like methanol or ethanol at temperatures ranging from 0°C to room temperature.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger and less selective reducing agent than NaBH₄.[2] While it will effectively reduce the ketone, it will also reduce other functional groups like esters, amides, or nitriles if present in the molecule. It requires anhydrous ethereal solvents (e.g., diethyl ether, THF) and a more cautious workup procedure. Due to its high reactivity, it is often reserved for more sterically hindered or less reactive ketones.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[4] While effective for ketone reduction, this approach can also reduce the aromatic ring of the benzyl group under more forcing conditions (higher pressure and temperature), leading to byproducts. Careful control of reaction conditions is essential.

Q2: What is the underlying mechanism of the reduction with Sodium Borohydride (NaBH₄)?

The reduction of a ketone by NaBH₄ is a two-step process involving nucleophilic addition.[5]

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex (BH₄⁻), onto the electrophilic carbonyl carbon of 2-benzylcyclopentanone.[6] This attack breaks the C=O pi bond, transferring the electrons to the oxygen atom and forming a tetracoordinate borate-alkoxide intermediate.

  • Protonation (Workup): After the initial hydride transfer is complete, a protic solvent (often the reaction solvent itself, like methanol, or an acid added during workup) protonates the resulting alkoxide to yield the final secondary alcohol product, 2-benzylcyclopentanol.[5]

Below is a diagram illustrating the general mechanism.

NaBH4_Reduction_Mechanism cluster_reactants ketone 2-Benzylcyclopentanone intermediate Alkoxyborate Intermediate ketone->intermediate 1. Hydride Attack nabh4 NaBH₄ product 2-Benzylcyclopentanol intermediate->product 2. Protonation workup H₃O⁺ (Workup) Troubleshooting_Workflow start Initial Experiment: Low Yield q1 Was the reaction monitored to completion (e.g., by TLC)? start->q1 incomplete Incomplete Reaction Observed q1->incomplete No complete Reaction Complete, Still Low Yield q1->complete Yes cause1 Potential Causes: - Insufficient NaBH₄ - Deactivated Reagent - Short Reaction Time incomplete->cause1 solution1 Solutions: 1. Increase NaBH₄ to 1.5-2.0 eq. 2. Use fresh NaBH₄. 3. Increase reaction time / warm to RT. cause1->solution1 cause2 Potential Causes: - Inefficient Extraction - Emulsion Formation - Product Loss During Purification complete->cause2 solution2 Solutions: 1. Perform multiple extractions (3x). 2. Use brine to break emulsions. 3. Optimize purification method. cause2->solution2

Sources

Technical Support Center: Navigating Steric Hindrance in 2-Substituted Cyclopentanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-substituted cyclopentanols. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you overcome the common challenge of steric hindrance in your reactions. My aim is to move beyond simple protocol recitation and delve into the causality behind experimental choices, empowering you to make informed decisions in your work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by potential causes related to steric hindrance and actionable solutions grounded in established chemical principles.

Problem 1: Low or No Reaction Yield

You've set up your reaction with a 2-substituted cyclopentanol, but you observe minimal or no formation of the desired product.

Potential Cause: The substituent at the C2 position is sterically blocking the approach of your nucleophile or reagent to the hydroxyl group at C1.

Solutions:

  • Employ a Less Sterically Demanding Reagent: If possible, switch to a smaller, less hindered reagent. For instance, in an acylation reaction, you might choose acetic anhydride over a bulkier acylating agent.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor for potential side reactions or decomposition.

  • Utilize a More Reactive Catalyst: In catalyzed reactions, a more active catalyst can facilitate the reaction even with a hindered substrate. For example, in reactions involving Lewis acids, a stronger Lewis acid might be employed to enhance the electrophilicity of the reaction partner.[1]

  • Consider Intramolecular Reactions: If the desired transformation can be achieved through an intramolecular pathway, this can be significantly more favorable than an intermolecular reaction for sterically hindered substrates.[2]

Problem 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)

Your reaction proceeds, but you obtain a mixture of stereoisomers instead of the single, desired isomer.

Potential Cause: The steric bulk of the C2 substituent does not sufficiently differentiate the two faces of the cyclopentane ring or the transition states leading to the different stereoisomers.

Solutions:

  • Leverage Neighboring Group Participation (NGP): This is a powerful strategy to achieve high stereoselectivity.[3][4][5] By introducing a participating group (e.g., an acetate or benzoate) at the C2 position, you can direct the incoming nucleophile to the opposite face, leading to the formation of a single stereoisomer.[3] The reaction proceeds through a cyclic intermediate, which dictates the stereochemical outcome.[6]

    • Experimental Protocol: Acyl-NGP for Stereoinversion

      • Protect the hydroxyl group of your 2-substituted cyclopentanol with an acetyl or benzoyl group.

      • Activate the leaving group at C1 (e.g., by converting the alcohol to a tosylate).

      • Introduce the nucleophile. The neighboring acyl group will attack the C1 center from the same face, inverting the stereochemistry at C1 and forming a cyclic intermediate.

      • The nucleophile will then attack the cyclic intermediate from the opposite face, resulting in a net inversion of stereochemistry at C1 relative to the starting alcohol.

  • Employ Enzyme-Catalyzed Reactions: Biocatalysis offers exceptional stereoselectivity.[7] Lipases, for instance, can be used for the kinetic resolution of racemic 2-substituted cyclopentanols, selectively acylating one enantiomer and leaving the other unreacted.[8] The choice of enzyme, solvent, and acylating agent can be tuned to achieve high enantiomeric excess.[7][8]

    • Key Consideration: The trans isomers of 2-substituted cycloalkanols often react faster in lipase-catalyzed acylations than their cis counterparts.[8]

  • Utilize Chiral Catalysts or Auxiliaries: The use of chiral catalysts or attaching a chiral auxiliary to your substrate can create a chiral environment that favors the formation of one stereoisomer over the other.

Problem 3: Unexpected Side Product Formation

Instead of your desired product, you are isolating an unexpected compound.

Potential Cause: Steric hindrance may be promoting alternative reaction pathways, such as elimination or rearrangement.

Solutions:

  • Optimize Reaction Conditions:

    • Lower Temperature: To disfavor elimination reactions, which are often entropically favored, running the reaction at a lower temperature can be beneficial.

    • Choice of Base: If a base is used, a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) can minimize side reactions.

  • Employ Protecting Groups: A bulky protecting group on the hydroxyl function can sometimes prevent unwanted interactions with other parts of the molecule or solvent.[9][10][11] Silyl ethers are common protecting groups for alcohols due to their ease of installation and removal.[10]

  • Consider the Mitsunobu Reaction for Stereoinversion: The Mitsunobu reaction is a reliable method for inverting the stereochemistry of secondary alcohols.[12][13] However, with sterically hindered alcohols, it can be sluggish. Using modified reagents or protocols, such as sonication, may improve the reaction outcome.[14]

    • Mechanism of the Mitsunobu Reaction:

      • Triphenylphosphine attacks the azodicarboxylate (e.g., DEAD or DIAD) to form a phosphonium salt.

      • The alcohol attacks the phosphonium salt, leading to an alkoxyphosphonium salt.

      • The nucleophile (e.g., a carboxylate) attacks the carbon bearing the oxygen in an SN2 fashion, displacing the triphenylphosphine oxide and inverting the stereochemistry.[12][14]

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should consider when facing steric hindrance with a 2-substituted cyclopentanol?

A1: The first step is to analyze the nature of both your substrate and your reagent. Assess the steric bulk of the C2 substituent and the incoming nucleophile/reagent. If both are large, you will likely need to employ a specific strategy to overcome the steric clash. Consider less hindered reagents first, as this is often the simplest solution.

Q2: How do I choose between using a directing group and an enzymatic approach for stereocontrol?

A2: The choice depends on several factors:

  • Desired Stereochemical Outcome: Neighboring group participation is excellent for achieving a specific diastereomer with high fidelity.[3] Enzymatic resolutions are ideal for separating enantiomers from a racemic mixture.[8]

  • Substrate Scope: Enzymes can be highly specific to the substrate. You may need to screen several enzymes to find one that works well for your particular 2-substituted cyclopentanol. NGP is a more general chemical method.

  • Experimental Setup: Enzymatic reactions often require specific conditions (pH, temperature, co-solvents) to maintain enzyme activity.[15] NGP strategies are typically more aligned with standard organic synthesis setups.

Q3: Can protecting groups help overcome steric hindrance?

A3: Yes, strategically chosen protecting groups can influence the steric environment.[9][16] A bulky protecting group can block one face of the molecule, directing an incoming reagent to the less hindered face. Conversely, a smaller protecting group might be used to minimize any additional steric bulk at the reaction center. The choice of protecting group should also consider its stability to the reaction conditions and the ease of its removal.[17]

Q4: Are there any general reaction conditions that are favorable for hindered substrates?

A4: While specific conditions are reaction-dependent, some general principles apply:

  • Higher Dilution: Running the reaction at a higher dilution can sometimes favor intramolecular processes over intermolecular ones, which can be beneficial.

  • Longer Reaction Times: Hindered substrates often react more slowly, so allowing for longer reaction times may be necessary.

  • Microwave Irradiation: In some cases, microwave-assisted synthesis can provide the energy needed to overcome steric barriers and reduce reaction times.

Data Summary Table

StrategyTypical ApplicationKey Advantage(s)Potential Limitation(s)
Neighboring Group Participation Stereoselective synthesisHigh diastereoselectivity, predictable outcomeRequires installation of the participating group
Enzyme Catalysis Kinetic resolution of enantiomersHigh enantioselectivity, mild reaction conditionsEnzyme specificity, may require screening
Mitsunobu Reaction Inversion of stereochemistryReliable for many secondary alcoholsCan be slow with hindered substrates, side products
Protecting Groups Directing reactivity, preventing side reactionsVersatile, well-established chemistryAdds steps to the synthesis (protection/deprotection)
Intramolecular Reactions Ring formation, cyclizationsCan be faster than intermolecular reactions for hindered systemsSubstrate must be designed for intramolecular reaction

Visualizing the Solutions

Decision Workflow for Overcoming Steric Hindrance

G start Reaction with 2-Substituted Cyclopentanol Fails or is Unselective q2 Is low yield the primary issue? start->q2 q1 Is the goal stereocontrol? ngp Neighboring Group Participation (NGP) q1->ngp Diastereoselectivity needed? enzyme Enzymatic Resolution q1->enzyme Enantiomeric separation needed? mitsunobu Mitsunobu Reaction for Inversion q1->mitsunobu Stereochemical inversion needed? q2->q1 No reagent Use smaller reagent/catalyst q2->reagent Yes temp Increase temperature reagent->temp intramolecular Consider intramolecular reaction temp->intramolecular end Successful Reaction intramolecular->end ngp->end enzyme->end mitsunobu->end

Caption: A decision-making workflow for troubleshooting reactions.

Mechanism of Neighboring Group Participation

NGP start Substrate (with participating group 'G' and leaving group 'LG') intermediate Cyclic Intermediate start->intermediate Intramolecular attack by G (Inversion at reaction center) product Product (Nu replaces LG with retention of stereochemistry) intermediate->product External attack by Nu (Inversion at reaction center)

Caption: Simplified mechanism of neighboring group participation.

References

  • Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]

  • [Stereoselective synthesis of cyclopentanones using dirhodium(II)-catalyzed intramolecular C-H insertion reaction]. (2000). PubMed. Retrieved February 7, 2024, from [Link]

  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. (2022). MDPI. Retrieved February 7, 2024, from [Link]

  • Preparation of cyclopentanol by direct hydration of cyclopentene I. Effects of catalysts and solvents on the hydration. (2015). ResearchGate. Retrieved February 7, 2024, from [Link]

  • A New Strategy for Cyclopentenone Synthesis. (2000). PubMed. Retrieved February 7, 2024, from [Link]

  • Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Mitsunobu Reaction. (2019). Organic-Chemistry.org. Retrieved February 7, 2024, from [Link]

  • Prepare each compound from cyclopentanol. More than one step ma.. (2023). Filo. Retrieved February 7, 2024, from [Link]

  • A General Strategy for the Stereoselective Synthesis of the Furanosesquiterpenes Structurally Related to Pallescensins 1–2. (2019). MDPI. Retrieved February 7, 2024, from [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. Retrieved February 7, 2024, from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • 3.2: Neighboring Group Participation. (2023). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

  • Protecting Groups. (2020). Indian Institute of Technology Bombay. Retrieved February 7, 2024, from [Link]

  • 7.5: Directing Effects. (2022). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]

  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (2001). PubMed. Retrieved February 7, 2024, from [Link]

  • Substituted α-alkylidene cyclopentenones via the intramolecular reaction of vinyl cations with alkenes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved February 7, 2024, from [Link]

  • Neighbouring group participation. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • Show how you would prepare cyclopentene from each compound. a. cyclopentanol b. cyclopentyl bromide. (2024). Pearson. Retrieved February 7, 2024, from [Link]

  • Protecting Groups For Alcohols. (2015). Master Organic Chemistry. Retrieved February 7, 2024, from [Link]

  • Prochiral cyclopentanones 1 and 2 and their use in the synthesis of two pharmaceuticals. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • A Complementary Process to Pauson–Khand-type Annulation Reactions for the Construction of Fully Substituted Cyclopentenones. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved February 7, 2024, from [Link]

  • Protecting Groups. (n.d.). University of California, Irvine. Retrieved February 7, 2024, from [Link]

  • The Neighbouring Group Mechanisms. (n.d.). Dalal Institute. Retrieved February 7, 2024, from [Link]

  • Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • CHEM95002: Orbitals in Organic Chemistry - Stereoelectronics LECTURE 4 Neighbouring Group Participation (NGP), Rearrangements & Fragmentations. (2020). Imperial College London. Retrieved February 7, 2024, from [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • Bio-catalysis in Multicomponent Reactions. (2020). Encyclopedia.pub. Retrieved February 7, 2024, from [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Directing Effects. (n.d.). ChemTalk. Retrieved February 7, 2024, from [Link]

Sources

Technical Support Center: Purification of 2-Benzylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

User Query: "I need to purify 2-benzylcyclopentan-1-ol and separate its diastereomers. What solvent systems and troubleshooting steps do you recommend?"

Chemical Profile:

  • Compound: this compound[1][2]

  • CAS: 13694-31-0[1][2]

  • Molecular Formula:

    
    [2]
    
  • Structure: A cyclopentane ring substituted with a hydroxyl group at C1 and a benzyl group at C2.

  • Key Challenge: The molecule possesses two chiral centers, typically resulting in a mixture of cis and trans diastereomers during synthesis (e.g., reduction of 2-benzylcyclopentanone). These isomers have distinct physical properties but similar polarities, requiring optimized chromatography for baseline separation.

Solvent System Selection Guide

Primary Mobile Phase: Hexane / Ethyl Acetate

For general purification (removing starting materials and non-polar side products), the standard normal-phase system is effective.

CompositionApplicationExpected

(Approx.)
9:1 Hex/EtOAc Initial TLC screening; Elution of non-polar impurities (e.g., benzyl chloride).

(Product)
4:1 Hex/EtOAc Standard purification; Good retention for separation.

2:1 Hex/EtOAc Rapid elution; Co-elution of diastereomers likely.

Advanced Mobile Phase: Toluene / Ethyl Acetate (Isomer Resolution)

When cis/trans separation is required and Hex/EtOAc fails to provide


, switch to a Toluene-based system. The 

interactions between the solvent and the benzyl substituent can alter selectivity.
  • Recommended Ratio: Toluene (95%) / Ethyl Acetate (5%)

  • Mechanism: Toluene interacts with the aromatic benzyl group, often enhancing the resolution between the diastereomers compared to the purely dispersive forces of hexane.

Alternative System: Dichloromethane (DCM) / Methanol
  • Use Case: Only if the compound streaks significantly or is retained too strongly.

  • Ratio: 98:2 DCM/MeOH.

  • Warning: DCM is expensive and environmentally hazardous; reserve for difficult separations.

Visualization & Detection (TLC)

You cannot optimize a column without reliable detection. This compound is UV active, but staining provides critical information about purity and isomer differentiation.

  • UV (254 nm): Visible due to the benzyl chromophore.

  • Stain (Recommended): Vanillin or p-Anisaldehyde .[3]

    • Result: Alcohols typically stain blue, grey, or violet upon heating.

    • Differentiation: Diastereomers often stain slightly different shades (e.g., cis might be dark blue, trans violet), aiding in fraction analysis.

  • Stain (Alternative): Phosphomolybdic Acid (PMA) – stains dark green/blue on a light background.[3]

Troubleshooting & FAQs

Q1: My diastereomers are co-eluting. How do I improve resolution?

Diagnosis: The polarity difference between cis and trans is insufficient in your current solvent system. Solution:

  • Lower Solvent Strength: Reduce the polar modifier (EtOAc) concentration to 5-10%. Lower

    
     values (0.15 - 0.20) allow for more theoretical plates and better separation.
    
  • Change Selectivity: Switch from Hexane to Toluene .

  • Increase Column Length: Use a longer column or a smaller particle size silica (e.g., 25-40

    
     flash grade).
    
Q2: I see a "ghost" spot running just ahead of my product. What is it?

Diagnosis: This is likely the starting material, 2-benzylcyclopentanone , if you synthesized the alcohol via reduction.[4] Verification:

  • The ketone is less polar than the alcohol.

  • Stain with 2,4-DNP (Dinitrophenylhydrazine). The ketone will turn bright orange/yellow immediately; the alcohol will not react. Remedy: Ensure your column gradient starts non-polar (e.g., 100% Hexane) to flush the ketone before increasing polarity to elute the alcohol.

Q3: The product is streaking/tailing on the column.

Diagnosis: While secondary alcohols are generally stable, acid-sensitive impurities or highly active silica can cause streaking. Solution:

  • Load Check: Ensure you are not overloading the column (<1% sample mass to silica mass for difficult separations).

  • Solvent Trap: Dissolve your sample in a minimum amount of DCM or Toluene for loading. Avoid loading in pure EtOAc, which causes band broadening.

Experimental Protocol: Gradient Purification

Objective: Purify 1.0 g of crude this compound and separate isomers.

Materials:

  • Silica Gel 60 (

    
    )
    
  • Column: 25-30 mm diameter

  • Solvents: Hexanes (HPLC grade), Ethyl Acetate[5][6]

Workflow:

  • Pack Column: Slurry pack 30-40 g of silica in 100% Hexanes.

  • Equilibration: Flush with 2 column volumes (CV) of 95:5 Hex/EtOAc.

  • Loading: Dissolve crude oil in 2 mL of 9:1 Hex/EtOAc (or minimal DCM). Apply carefully to the sand bed.[7]

  • Elution Gradient:

    • 0 - 50 mL: 100% Hexane (Elutes non-polar impurities).

    • 50 - 200 mL: 95:5 Hex/EtOAc (Elutes ketone starting material).

    • 200 - 500 mL: 90:10 Hex/EtOAc (Elutes Isomer A - usually trans).

    • 500 - 800 mL: 85:15 Hex/EtOAc (Elutes Isomer B - usually cis).

  • Fraction Collection: Collect 15-20 mL fractions. Monitor via TLC (Vanillin stain).[3][5]

Decision Logic for Solvent Optimization

The following diagram illustrates the logical workflow for selecting and optimizing the mobile phase based on Thin Layer Chromatography (TLC) results.

SolventOptimization Start Start: TLC Screening (Target: this compound) Screen1 Test 4:1 Hexane:EtOAc Start->Screen1 CheckRf Check Rf Value Screen1->CheckRf Rf_Good Rf = 0.25 - 0.35 CheckRf->Rf_Good Ideal Range Rf_High Rf > 0.5 CheckRf->Rf_High Too Fast Rf_Low Rf < 0.15 CheckRf->Rf_Low Too Slow CheckSep Check Separation (Diastereomers) Rf_Good->CheckSep Action_High Decrease Polarity (e.g., 9:1 Hex:EtOAc) Rf_High->Action_High Action_Low Increase Polarity (e.g., 2:1 Hex:EtOAc) Rf_Low->Action_Low GoodSep Proceed to Flash Chromatography CheckSep->GoodSep Distinct Spots BadSep Poor Resolution (delta Rf < 0.1) CheckSep->BadSep Overlapping Action_Toluene Switch Selectivity: Try Toluene:EtOAc (95:5) BadSep->Action_Toluene Action_High->Screen1 Action_Low->Screen1 Action_Toluene->GoodSep Re-test

Figure 1: Decision tree for optimizing TLC solvent systems for diastereomer separation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12283988, this compound. Retrieved October 25, 2025 from [Link]

  • Chemistry LibreTexts (2022). Visualizing TLC Plates: Stains and Reagents. Retrieved October 25, 2025 from [Link]

Sources

Technical Support Center: Crystallization of 2-Benzylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CRYST-BZCP-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Challenge of Cycloalkanols

Welcome to the technical support hub for 2-Benzylcyclopentan-1-ol . We understand the specific difficulty you are likely facing: this molecule often behaves as a "stubborn oil" rather than a compliant solid.

Because this compound possesses two chiral centers (C1 and C2), synthetic routes typically produce a mixture of cis- and trans- diastereomers.[1] These isomers exhibit distinct physical properties. The trans-isomer is generally more crystalline, while the cis-isomer often depresses the melting point, leading to persistent oiling out (Liquid-Liquid Phase Separation, LLPS).[1]

This guide prioritizes Phase Purity and Diastereomeric Enrichment .[1]

Module 1: Pre-Crystallization Diagnostics

Before attempting crystallization, you must characterize your starting material state.[1] Attempting to crystallize a 50:50 diastereomeric oil directly at room temperature is often futile.[1]

Diagnostic Workflow
ParameterSpecification TargetWhy it Matters
Diastereomeric Ratio (dr) > 70:30 (Major:Minor)Crystallization amplifies purity, but rarely creates it from a 1:1 racemate without chiral resolution agents.[1]
Water Content < 0.5% w/wWater acts as a potent anti-solvent that triggers premature oiling out rather than nucleation.[1]
Solvent Residue < 1%Residual THF or Toluene from synthesis will alter solubility curves unpredictably.[1]

Module 2: Direct Crystallization Protocols

If your material is enriched (>70% desired isomer) and solid/semi-solid at


, use Protocol A .[1] If it is a persistent oil, skip to Module 3 .[1]
Protocol A: Low-Temperature Controlled Cooling (Direct)

Objective: Purify the major diastereomer (typically trans) from the crude mixture.[1]

Reagents:

  • Solvent:

    
    -Heptane (preferred) or Hexane/Ethyl Acetate (9:1).[1]
    
  • Seed Crystals: Essential.[1] If unavailable, generate seeds by supercooling a micro-aliquot in dry ice/acetone.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve crude this compound in

    
    -Heptane at 
    
    
    
    .
    • Concentration Target: 150 mg/mL.[1]

  • Polishing Filtration: Filter hot (

    
    ) through a 0.45 
    
    
    
    PTFE filter to remove dust (heterogeneous nuclei).[1]
  • Equilibration: Cool to

    
     over 30 minutes. The solution should remain clear.
    
  • Seeding: Add 0.5 wt% pure seed crystals.

    • Critical Check: If seeds dissolve, the solution is undersaturated.[1] Evaporate solvent and retry.

  • Controlled Cooling: Ramp temperature from

    
     at a rate of 
    
    
    
    /min
    .
    • Note: Fast cooling triggers oiling out.[1]

  • Aging: Hold at

    
     for 4 hours to maximize yield.
    
  • Isolation: Filter cold. Wash with pre-chilled (

    
    ) heptane.[1]
    
Decision Logic: Direct vs. Derivative

CrystallizationLogic Start Crude this compound StateCheck Physical State at 20°C? Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Yes Liquid Viscous Oil StateCheck->Liquid No Enrichment Is dr > 70:30? Solid->Enrichment Deriv Protocol B: Derivatization (p-Nitrobenzoate ester) Liquid->Deriv Cannot Nucleate Direct Protocol A: Direct Cooling Cryst. (Solvent: Heptane) HPLC Check Purity (HPLC) Direct->HPLC Enrichment->Direct Yes Enrichment->Deriv No (Racemic/Mixed) Deriv->HPLC

Figure 1: Decision matrix for selecting the appropriate purification pathway based on physical state and diastereomeric ratio (dr).

Module 3: Derivative Crystallization (The "Nuclear Option")

If Protocol A fails (persistent oil), the intermolecular forces are too weak to support a lattice.[1] You must increase the lattice energy by adding a rigid, polar group.[1]

Protocol B: p-Nitrobenzoate Esterification

Mechanism: Converting the alcohol to a p-nitrobenzoate ester introduces strong


 stacking and dipole interactions, dramatically raising the melting point and allowing easy crystallization.[1]

Workflow:

  • Synthesis: React crude alcohol with p-nitrobenzoyl chloride (1.1 eq) and Pyridine in DCM.

  • Workup: Wash with

    
     HCl, then 
    
    
    
    . Evaporate DCM.
  • Crystallization:

    • Dissolve the crude ester in Ethanol/Acetone (4:1) at reflux.

    • Cool slowly to RT. The trans-isomer ester typically crystallizes first and forms sharp needles.[1]

    • Recrystallize until dr > 99:1.[1]

  • Hydrolysis (Recovery): Saponify the purified ester with

    
     in 
    
    
    
    to recover the pure alcohol.

Module 4: Troubleshooting & FAQs

Issue: "The solution turns milky/cloudy instead of forming crystals."

Diagnosis: This is Oiling Out (Liquid-Liquid Phase Separation).[1] Cause: You have entered the "metastable zone" where the oil phase is more stable than the solid phase, usually due to high impurity levels or cooling too fast.[1] Fix:

  • Increase Temperature: Re-heat until clear.

  • Add Co-Solvent: Add 5-10% of a polar solvent (e.g., Isopropyl Alcohol) to the Heptane.[1] This increases the solubility of the oil phase, pushing the "oiling out" boundary to a lower temperature, allowing crystals to form first.[1]

  • Seed Load: Double the seed loading to provide surface area for growth, bypassing the nucleation energy barrier.[1]

Issue: "Yield is low (<40%)."

Diagnosis: Solubility is too high at the isolation temperature. Fix:

  • Lower the final temperature to

    
    .
    
  • Use an anti-solvent addition method: Dissolve in minimal Toluene, then slowly add cold Pentane.[1]

Visualizing the Oiling Out Phenomenon

OilingOut Solution Homogeneous Solution Cooling Cooling Process Solution->Cooling Bifurcation Metastable Zone Limit Cooling->Bifurcation Crystals Nucleation (Crystals) Bifurcation->Crystals Ideal Conditions Oil LLPS (Oiling Out) Bifurcation->Oil Problem State Oil->Crystals Very Slow / Difficult Impurity High Impurity/Isomer Mix Impurity->Oil Promotes FastCool Rapid Cooling Rate FastCool->Oil Promotes

Figure 2: Pathway analysis of Oiling Out (LLPS).[1] High impurities and rapid cooling favor the formation of an amorphous oil phase over the crystalline lattice.

References

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Authoritative text on solubility curves and oiling out mechanisms).

  • Brown, H. C., & Jadhav, P. K. (1983).[1] "Asymmetric synthesis of optically active secondary alcohols." Journal of Organic Chemistry. Link (Context on chiral alcohol synthesis and purification).[1]

  • Viedma, C. (2005).[1] "Chiral symmetry breaking during crystallization."[1] Physical Review Letters.[1] Link (Advanced mechanisms for symmetry breaking in crystallization).

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1] Link (Physical property verification).[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling benzylic compounds.

Sources

Technical Guide: Resolving Miscibility & Emulsion Issues in Benzylcyclopentanol Workups

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support / Troubleshooting Audience: Synthetic Organic Chemists, Process Chemists Topic: Aqueous Workup Optimization for Benzylcyclopentanol Derivatives

Executive Summary & Chemical Context

Benzylcyclopentanols represent a unique challenge in liquid-liquid extraction due to their amphiphilic structure. The molecule possesses a lipophilic benzyl-cyclopentyl scaffold and a polar hydroxyl headgroup. While predominantly organic-soluble (


), the hydroxyl group allows for hydrogen bonding with water, often leading to "rag layers" or stable emulsions during aqueous workups.

The most frequent source of miscibility failure arises during the synthesis of 1-benzylcyclopentan-1-ol via Grignard addition (BenzylMgX + Cyclopentanone). The byproduct, magnesium halide salts, forms gelatinous precipitates (


) upon hydrolysis, which stabilize emulsions by coating organic droplets (Pickering emulsion effect).

This guide provides field-proven protocols to resolve these phase separation issues, prioritizing product stability and yield.

Troubleshooting Center (Q&A)
Issue 1: The "Rag Layer" (Persistent Emulsion)

Q: I quenched my Grignard reaction with saturated


, but a thick, opaque rag layer has formed between the ether and aqueous phases. It won't separate even after standing for an hour. How do I break it?

A: This is the classic "Magnesium Gel" trap. The standard ammonium chloride quench often precipitates magnesium hydroxide/alkoxides that stabilize the interface.

Immediate Solution (The Chelation Method): Do not add more water or solvent yet. Add Saturated Aqueous Sodium Potassium Tartrate (Rochelle’s Salt) .

  • Mechanism: Tartrate ions act as bidentate ligands, chelating

    
     ions to form water-soluble complexes. This dissolves the gelatinous precipitate, removing the physical stabilizer of the emulsion.
    
  • Protocol: Add a volume of saturated Rochelle’s salt equivalent to the volume of the aqueous phase currently in the funnel. Agitate vigorously for 15–30 minutes. The layers should clarify distinctively.[1]

Expert Insight: Unlike acid quenches, Rochelle's salt is non-destructive. This is critical for 1-benzylcyclopentanol, which is a tertiary alcohol and highly prone to acid-catalyzed dehydration to form 1-benzylcyclopentene.

Issue 2: Phase Inversion Confusion

Q: I am using Dichloromethane (DCM) for extraction. I expected the organic product layer to be on the bottom, but the layers look identical, or the bottom layer seems too small. Which phase is which?

A: Benzylcyclopentanols are relatively dense organics, but the density of the aqueous phase can change drastically based on salt content.

  • The Trap: A saturated brine or concentrated Mg-salt aqueous layer can have a density

    
    , potentially exceeding that of DCM (
    
    
    
    ), leading to phase inversion or neutral buoyancy (emulsion).
  • Validation: Perform the Drop Test .

    • Pipette a few drops of the questionable layer into a test tube of pure water.

    • If the drops travel to the bottom (immiscible), it is the organic layer.

    • If the drops dissolve/disperse, it is the aqueous layer.

Issue 3: Product Oiling Out

Q: Upon quenching, my product formed a third, oily layer at the bottom of the flask instead of dissolving in the ether. Why?

A: This "Third Phase" formation occurs when the product exceeds its solubility limit in the organic solvent, often due to the "salting out" effect of the high-ionic-strength aqueous quench, or if the organic solvent is too non-polar (e.g., pure hexanes).

  • Solution: Add a more polar co-solvent like Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) to the organic layer. This increases the solvent power for the polar alcohol group while remaining immiscible with the brine/salt layer.

Experimental Protocols
Protocol A: The Rochelle’s Salt Workup (Gold Standard)

Recommended for all Grignard-derived benzylcyclopentanols to prevent emulsion formation.

  • Cool: Chill the reaction mixture to 0°C.

  • Quench: Slowly add Saturated Aqueous Sodium Potassium Tartrate (approx. 20 mL per gram of Mg used).

    • Note: The reaction may be exothermic.[2][3]

  • Agitate: Remove the ice bath and stir vigorously at room temperature.

    • Critical Step: You must stir until two clear layers appear.[1] This can take 30 minutes to 2 hours. The "cloudiness" must disappear.

  • Separate: Transfer to a separatory funnel. The phases will separate cleanly within seconds.

  • Wash: Wash the organic layer once with brine to remove residual tartrate.

Protocol B: Salting Out (For High Water Solubility)

Use if the benzylcyclopentanol derivative has polar substituents (e.g., methoxy groups on the benzyl ring).

  • Saturation: After the initial separation, add solid NaCl to the aqueous layer until no more dissolves.

  • Back-Extraction: Re-extract the aqueous layer with EtOAc (3x).

    • Mechanism:[2][4][5] The high ionic strength of the saturated brine reduces the hydration sphere of the organic alcohol, forcing it into the organic phase (

      
       increases).
      
  • Combine: Combine all organic extracts before drying.

Decision Logic & Visualization

The following diagram illustrates the decision-making process for resolving phase separation issues during the workup of benzylcyclopentanols.

EmulsionLogic Start Start: Quenched Reaction Mixture CheckLayers Are two clear layers visible? Start->CheckLayers Emulsion Problem: Emulsion / Rag Layer CheckLayers->Emulsion No (Cloudy/Rag Layer) PhaseConfusion Problem: Layers unclear / Inversion? CheckLayers->PhaseConfusion No (Inversion?) Separation Proceed to Separation CheckLayers->Separation Yes Mg_Salt Is it a Grignard/LAH workup? Emulsion->Mg_Salt ID_Solvent Identify Organic Solvent DropTest Action: Perform Drop Test ID_Solvent->DropTest DCM or Ether Rochelle Action: Add Sat. Rochelle's Salt Stir 1-2 hrs Mg_Salt->Rochelle Yes (Mg/Al salts) Filter Action: Filter through Celite pad Mg_Salt->Filter No (Particulates) Rochelle->CheckLayers Re-evaluate Filter->CheckLayers Re-evaluate PhaseConfusion->ID_Solvent DropTest->Separation Layer ID Confirmed Wash Wash with Brine -> Dry (Na2SO4) Separation->Wash

Figure 1: Decision tree for troubleshooting aqueous workup miscibility issues. Blue nodes indicate decision points; Red nodes indicate problems; Green nodes indicate corrective actions.

Comparative Data: Solvent & Quench Parameters

Table 1: Solvent Density & Phase Behavior Use this to predict layer positioning.

SolventDensity (g/mL)Position vs. WaterMiscibility Risk
Diethyl Ether 0.71TopHigh (absorbs water, volatile)
Ethyl Acetate 0.90TopModerate (hydrolysis risk at high pH)
Water 1.00--
Sat. Brine ~1.20BottomCan float DCM if saturated
Dichloromethane 1.33BottomPhase Inversion Risk with Brine
Chloroform 1.49BottomLow (excellent separation)

Table 2: Quench Method Efficacy for Tertiary Alcohols

Quench AgentEmulsion BreakingDehydration RiskRecommended Context

(Sat.)
PoorLowSmall scale, low Mg content

/

ExcellentHigh (Critical) Avoid for 1-benzylcyclopentanol
Rochelle's Salt Superior LowLarge scale Grignard/LAH
Fieser Method GoodLowAluminum hydride reductions
References
  • University of Rochester. Workup for Aluminum Hydride Reductions (Rochelle's Salt Protocol). Department of Chemistry. [Link]

  • University of California, Santa Barbara. Standard Experimental Protocols: Quenching Grignard Reactions. Marlene Group. [Link] (Verified general protocol source).

  • American Chemical Society. Breaking Produced-Fluid and Process-Stream Emulsions. Advances in Chemistry. [Link]

  • Organic Process Research & Development. Flow Chemistry Enabling Efficient Synthesis (Continuous processing to avoid emulsion).[Link]

  • Not Voodoo. Workup: Emulsions. University of Rochester (Frontier Group). [Link]

Sources

Validation & Comparative

Distinguishing cis vs trans 2-Benzylcyclopentan-1-ol via NOESY NMR: A Senior Application Scientist’s Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development and stereoselective synthesis, the unambiguous determination of molecular stereochemistry is paramount. The spatial arrangement of atoms can profoundly influence a molecule's biological activity, efficacy, and safety profile. For cyclic compounds such as 2-benzylcyclopentan-1-ol, the differentiation between cis and trans diastereomers presents a common yet critical analytical challenge. While various analytical techniques can provide valuable structural information, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, stands as the gold standard for elucidating relative stereochemistry through the mapping of through-space proton-proton interactions.[1]

This guide provides an in-depth technical comparison of the cis and trans isomers of this compound, with a focus on the application of NOESY NMR for their definitive structural assignment. We will explore the theoretical underpinnings of the NOE, provide a detailed experimental protocol, and present a comprehensive analysis of the expected spectral data that allows for a clear and confident differentiation of these two diastereomers.

The Decisive Power of the Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the saturation of one nuclear spin population by radiofrequency irradiation results in a change in the signal intensity of another nuclear spin.[2] This effect is mediated through dipolar cross-relaxation and is exquisitely sensitive to the distance between the nuclei, with the magnitude of the NOE being inversely proportional to the sixth power of the internuclear distance (1/r⁶).[3] Consequently, NOE is only significant for protons that are in close spatial proximity, typically less than 5 Å apart.[4] This distance dependence makes NOESY an invaluable tool for determining the three-dimensional structure of molecules, including the relative stereochemistry of substituents on a ring system.[5]

In a 2D NOESY experiment, cross-peaks are observed between protons that are close in space, providing a visual map of these through-space interactions.[6] For the diastereomers of this compound, the relative orientation of the hydroxyl and benzyl groups dictates which protons will be in close proximity, leading to a unique and diagnostic set of NOE correlations for each isomer.

Predicted ¹H NMR Chemical Shifts and Conformational Considerations

Below is a table of predicted ¹H NMR chemical shifts for the key protons in both cis and trans isomers of this compound in a typical deuterated solvent like CDCl₃. These predictions are based on established chemical shift increments and computational models.

Proton Assignment Predicted Chemical Shift (ppm) for trans-isomer Predicted Chemical Shift (ppm) for cis-isomer
H1 (methine, CH-OH)~ 4.1~ 4.3
H2 (methine, CH-Bn)~ 2.5~ 2.7
Ha, Hb (diastereotopic, CH₂-Ph)~ 2.8, 2.6~ 2.9, 2.5
H3a, H3b (cyclopentyl)~ 1.7 - 1.9~ 1.8 - 2.0
H4a, H4b (cyclopentyl)~ 1.5 - 1.7~ 1.6 - 1.8
H5a, H5b (cyclopentyl)~ 1.6 - 1.8~ 1.7 - 1.9
Aromatic (Ph)~ 7.1 - 7.3~ 7.1 - 7.3

Note: These are estimated values and the actual experimental shifts may vary. The crucial aspect for NOESY analysis is the relative proximity of these protons in the dominant conformations.

The NOESY Experiment: A Self-Validating Protocol

The following protocol outlines the key steps for acquiring high-quality 2D NOESY data. The causality behind each step is explained to ensure a robust and self-validating experimental design.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent should be one in which the sample is fully soluble and which does not have signals that overlap with key analyte resonances.

    • Filter the solution through a small plug of glass wool into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • For optimal results, particularly for quantitative NOE measurements, degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can shorten relaxation times, thereby quenching the NOE.

  • Initial 1D ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to verify the sample's purity and to determine the chemical shift range of the protons.

    • Optimize the spectral width to encompass all proton signals.

    • Perform shimming to achieve a homogeneous magnetic field, which is critical for high-resolution 2D NMR.

  • NOESY Parameter Setup:

    • Use a standard noesyph pulse sequence (or equivalent phase-sensitive NOESY sequence).

    • Set the spectral widths in both F1 and F2 dimensions to match the range determined from the 1D ¹H spectrum.

    • The number of increments in the F1 dimension (typically 256 to 512) will determine the resolution in that dimension. A higher number of increments provides better resolution but requires a longer experiment time.

    • The number of scans per increment (typically 8 to 16) should be sufficient to achieve an adequate signal-to-noise ratio.

    • Crucially, set an appropriate mixing time (d8 or t_mix). For small molecules like this compound, a mixing time in the range of 300-800 ms is generally a good starting point. The optimal mixing time is approximately equal to the T1 relaxation time of the protons of interest. It may be beneficial to run a series of NOESY experiments with varying mixing times to observe the build-up of NOE correlations.

  • Data Acquisition and Processing:

    • Acquire the 2D NOESY data.

    • Process the data using appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Carefully phase the spectrum to ensure that the diagonal and cross-peaks have the correct phase. For small molecules, the diagonal peaks and cross-peaks should have opposite signs.[4]

Data Interpretation: The Diagnostic NOE Correlations

The key to distinguishing between the cis and trans isomers lies in the analysis of the NOESY cross-peaks. The spatial proximity of the methine protons (H1 and H2) to each other and to the benzylic protons will be distinctly different in the two isomers.

G cluster_cis cis-2-Benzylcyclopentan-1-ol cluster_trans trans-2-Benzylcyclopentan-1-ol cis_H1 H1 (CH-OH) cis_H2 H2 (CH-Bn) cis_H1->cis_H2 Strong NOE cis_Bn Benzylic Protons cis_H1->cis_Bn Weak/No NOE cis_H2->cis_Bn Strong NOE trans_H1 H1 (CH-OH) trans_H2 H2 (CH-Bn) trans_H1->trans_H2 Weak/No NOE trans_Bn Benzylic Protons trans_H1->trans_Bn Possible NOE trans_H2->trans_Bn Strong NOE

Figure 1: Key through-space interactions for cis and trans isomers.

Expected NOE Correlations for the cis-Isomer:

In the cis isomer, the hydroxyl and benzyl groups are on the same face of the cyclopentane ring. This arrangement brings the methine proton H1 (attached to the carbon with the hydroxyl group) and the methine proton H2 (attached to the carbon with the benzyl group) into close proximity. Additionally, H2 will be close to the benzylic protons.

  • Diagnostic Correlation: A strong NOE cross-peak is expected between H1 and H2 .

  • Corroborating Correlation: A strong NOE cross-peak is expected between H2 and the benzylic protons .

  • Expected Absence of Correlation: A weak or absent NOE is expected between H1 and the benzylic protons .

Expected NOE Correlations for the trans-Isomer:

In the trans isomer, the hydroxyl and benzyl groups are on opposite faces of the ring. This results in a greater distance between H1 and H2.

  • Diagnostic Absence of Correlation: A weak or, more likely, absent NOE cross-peak is expected between H1 and H2 .

  • Corroborating Correlation: A strong NOE cross-peak will still be present between H2 and the benzylic protons .

  • Possible Correlation: Depending on the conformational flexibility, a weak NOE might be observed between H1 and one of the benzylic protons, but this would be significantly weaker than the H1-H2 correlation in the cis isomer.

The following table summarizes the expected key NOE correlations that serve as a definitive guide for distinguishing the two isomers.

Correlating Protons Expected NOE in cis-isomer Expected NOE in trans-isomer Significance
H1 ↔ H2StrongWeak or AbsentPrimary Diagnostic
H2 ↔ Benzylic CH₂StrongStrongConfirms assignment of H2
H1 ↔ Benzylic CH₂Weak or AbsentPossible, but weakSecondary indicator

Experimental Workflow Visualization

The entire process, from sample preparation to final stereochemical assignment, can be visualized as a systematic workflow.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent filter Filter into NMR Tube dissolve->filter degas Degas Sample (Optional but Recommended) filter->degas one_d Acquire 1D ¹H Spectrum degas->one_d setup_noesy Set Up 2D NOESY Experiment one_d->setup_noesy acquire_noesy Acquire 2D NOESY Data setup_noesy->acquire_noesy process_2d Process 2D Data (FT, Phasing) acquire_noesy->process_2d identify_crosspeaks Identify Diagnostic Cross-Peaks process_2d->identify_crosspeaks assign_structure Assign Stereochemistry (cis or trans) identify_crosspeaks->assign_structure

Sources

Technical Comparison Guide: GC-MS Fragmentation Patterns of 2-Benzylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical chemists and drug discovery scientists. It prioritizes mechanistic insight and actionable protocols over generic descriptions.

Executive Summary: The Stereochemical Challenge

2-Benzylcyclopentan-1-ol (


, MW 176.26) serves as a critical chiral auxiliary and intermediate in the synthesis of bioactive cyclic compounds. In drug development, its precise identification is paramount because its positional isomers—specifically 1-benzylcyclopentan-1-ol  and 2-phenylcyclohexanol —often co-elute or exhibit similar retention indices on standard non-polar phases.

This guide provides a definitive fragmentation analysis to distinguish this compound from its structural analogs. Unlike standard library matching, which can fail with novel stereoisomers, this guide focuses on mechanistic mass spectrometry —using specific ion ratios and fragmentation pathways to validate chemical identity.

Mechanistic Fragmentation Analysis

The Electron Ionization (EI) mass spectrum of this compound is dominated by two competing energetic drivers: the stability of the benzyl/tropylium cation and the lability of the secondary hydroxyl group.

Primary Fragmentation Pathways
  • Dehydration (

    
    ): 
    Cyclic secondary alcohols are prone to thermal and electron-impact induced dehydration. The molecular ion (
    
    
    
    ,
    
    
    176) is typically weak or absent.
    • Mechanism: 1,2-elimination of water yields 1-benzylcyclopentene (

      
       158).
      
    • Diagnostic Value: The peak at

      
       158 is often a prominent high-mass marker, distinguishing it from analogs that do not dehydrate as readily (e.g., phenols).
      
  • Formation of Tropylium Ion (

    
     91): 
    The benzyl group is attached to a secondary carbon. Upon fragmentation, the formation of the aromatic 
    
    
    
    tropylium ion is energetically favorable.
    • Observation: This is invariably the Base Peak (100% relative abundance) .

    • Differentiation: While common to all benzyl compounds, its ratio relative to the molecular ion and the

      
       peak is key.
      
  • Restricted Alpha-Cleavage: Unlike its isomer 1-benzylcyclopentan-1-ol (where the benzyl group is

    
     to the hydroxyl), the 2-benzyl isomer cannot eject the benzyl group via simple 
    
    
    
    -cleavage.
    • 1-Benzyl Isomer: Cleavage adjacent to the oxygen immediately expels the benzyl radical, leaving a stable oxonium ion (

      
      , 
      
      
      
      85). Result: Strong
      
      
      85.
    • 2-Benzyl Isomer: The benzyl group is

      
       to the hydroxyl. 
      
      
      
      -cleavage breaks the ring C1-C2 or C1-C5 bond but leaves the benzyl group attached to the fragment. Result: Suppressed
      
      
      85 relative to the 1-isomer.
Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways between the target molecule and its primary isomer.

FragmentationPathways M_Target This compound (M+ 176) Dehydration Dehydration (M - 18) M_Target->Dehydration - H2O M_Isomer 1-Benzylcyclopentan-1-ol (Isomer) AlphaCleavage Alpha Cleavage M_Isomer->AlphaCleavage Alkene Benzylcyclopentene (m/z 158) Dehydration->Alkene Tropylium Tropylium Ion (m/z 91) BASE PEAK Alkene->Tropylium Benzylic Cleavage AlphaCleavage->Tropylium Minor Pathway Oxonium Cyclopentanone Oxonium (m/z 85) AlphaCleavage->Oxonium Loss of Benzyl Radical (Dominant)

Caption: Divergent fragmentation pathways. Note the direct formation of m/z 85 in the 1-benzyl isomer versus the dehydration-dominated pathway in the 2-benzyl isomer.

Comparative Performance: Distinguishing Alternatives

In a mixture analysis or purity assay, relying solely on retention time is insufficient. The following table contrasts the Mass Spectral "Fingerprint" of this compound against its most common "impostors."

Table 1: Diagnostic Ion Comparison
Diagnostic FeatureThis compound (Target)1-Benzylcyclopentan-1-ol (Isomer)2-Phenylcyclohexanol (Ring Homolog)
Molecular Ion (

)

176 (Trace/Absent)

176 (Trace)

176 (Weak)
Base Peak

91 (Tropylium)

91 or

85

117 or 91
Key Differentiator 1 Strong

158
(

)
Strong

85
(

)

57/67
(Cyclohexyl fragments)
Key Differentiator 2 Low

85 abundance
Weak

158 (vs. 85)

133 (

)
Mechanism Note Dehydration dominates; Benzyl is

-positioned.

-cleavage ejects Benzyl group directly.
Ring expansion/contraction patterns.

Performance Verdict:

  • To confirm This compound : Look for the absence of a dominant

    
     85 peak and the presence of a strong 
    
    
    
    158.
  • To confirm 1-benzylcyclopentan-1-ol : Look for the dominance of

    
     85 (loss of 91 from molecular ion).
    

Validated Experimental Protocol

To ensure reproducible fragmentation and avoid thermal degradation in the inlet (which can mimic EI dehydration), derivatization is recommended for definitive quantification.

Reagents & Equipment[1][2]
  • Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

  • Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm). Low-bleed is essential for trace analysis.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1-2 mg of sample in 500 µL anhydrous ethyl acetate.

    • Add 50 µL BSTFA (with 1% TMCS).

    • Incubate: 60°C for 30 minutes. Why? Steric hindrance at the secondary alcohol requires heat for complete silylation.

    • Cool to room temperature and dilute to 1 mL.

  • GC-MS Acquisition Parameters:

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program:

      • Initial: 60°C (hold 1 min).

      • Ramp: 20°C/min to 300°C.

      • Hold: 3 min.

    • Ion Source: 230°C, 70 eV (Standard EI).

  • TMS-Derivative Interpretation:

    • New Target MW: 248 (

      
      ).
      
    • Diagnostic Ions:

      • 
         233 (
        
        
        
        , loss of methyl from TMS).
      • 
         157/158 (
        
        
        
        , loss of TMSOH).
      • 
         91 remains strong. [1]
        
    • Self-Validation: The appearance of

      
       233 confirms the presence of the hydroxyl group and prevents confusion with olefin impurities (which do not silylate).
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12283988, this compound. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms).
  • Sparkman, O. D. (2005).Mass Spectrometry Desk Reference. Global View Publishing.
  • NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library (NIST 20). (Reference for general cyclopentanol fragmentation patterns). [Link]

Sources

A Comparative Guide to HPLC Methods for Determining the Purity of 2-Benzylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of 2-Benzylcyclopentan-1-ol, a chiral intermediate crucial in pharmaceutical synthesis. We will move beyond rote protocols to explore the strategic rationale behind method selection, focusing on the distinct challenges of quantifying both process-related chemical impurities and stereoisomers. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust, reliable, and scientifically-sound purity assays.

The Analytical Imperative: Chemical and Stereoisomeric Purity

This compound possesses two chiral centers, giving rise to four possible stereoisomers. In regulated drug development, the biological activity and toxicological profile of a chiral molecule are often specific to a single stereoisomer. Consequently, a comprehensive purity analysis must address two distinct questions:

  • Chemical Purity: What is the level of non-isomeric impurities, such as unreacted starting materials, synthetic by-products, or degradation products?

  • Enantiomeric/Diastereomeric Purity: What is the percentage of the desired stereoisomer relative to its undesired counterparts?

No single HPLC method can typically answer both questions optimally. Therefore, a dual-method approach is often necessary: a Reverse-Phase HPLC (RP-HPLC) method for achiral impurity profiling and a Chiral HPLC method for stereoisomeric separation. High-performance liquid chromatography is recognized as a precise and sensitive technique for separating analytes from their impurities and degradation products.[1]

Method 1: Reverse-Phase HPLC for Process-Related Impurity Profiling

The development of chromatographic impurity profiles is most frequently accomplished using RP-HPLC.[2] This technique is the workhorse of pharmaceutical analysis for its robustness and its ability to separate compounds based on their hydrophobicity.[3][4]

Causality Behind the Method: The Principle of Hydrophobic Interaction

In reverse-phase chromatography, the stationary phase is non-polar (e.g., silica bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[5][6] this compound, being a moderately non-polar molecule, will interact with the C18 stationary phase via hydrophobic (van der Waals) forces.[5][7]

  • Analyte Retention: More hydrophobic molecules interact more strongly with the stationary phase and thus elute later.[3]

  • Mobile Phase Gradient: A gradient elution, starting with a higher water content and gradually increasing the organic solvent percentage, is employed. This allows for the elution of polar impurities early in the run while ensuring that more non-polar impurities, which are strongly retained, are eluted in a reasonable time with good peak shape.

Potential impurities from the synthesis of this compound often include the starting material, 2-benzylcyclopentanone, and precursors like benzyl alcohol or benzaldehyde.[8][9][10] These molecules have different polarities and hydrophobicities than the final product, making RP-HPLC an ideal tool for their separation.

Workflow for RP-HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation a Define Analytes (API + Impurities) b Select Column (e.g., C18, C8) a->b Structural Info c Screen Mobile Phases (ACN/Water, MeOH/Water) b->c Polarity d Evaluate Detectors (UV-DAD @ 254nm) c->d Chromophore e Optimize Gradient Profile (Slope & Time) d->e Initial Chromatogram f Adjust Flow Rate & Temp. (for Resolution & Pressure) e->f g Fine-tune pH (if needed) (for ionizable impurities) f->g h System Suitability Test g->h Optimized Conditions i Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy) h->i j Final Method Implementation i->j

Caption: Workflow for RP-HPLC Impurity Method Development.

Experimental Protocol: RP-HPLC

This protocol is a self-validating system, beginning with a system suitability test to ensure the chromatographic system is performing adequately before sample analysis, as per regulatory expectations.[11]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Ultrapure Water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient Program:

      Time (min) %A %B
      0.0 50 50
      20.0 10 90
      25.0 10 90
      25.1 50 50

      | 30.0 | 50 | 50 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).

    • Sample Solution: Prepare the test sample in the same manner.

  • System Suitability Test (SST):

    • Inject the standard solution five replicate times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

  • Analysis Procedure:

    • Inject a blank (diluent) to ensure no interference.

    • Inject the prepared sample solution.

    • Identify peaks based on their retention times relative to the standard.

    • Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities).

Hypothetical Performance Data: RP-HPLC Method
CompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)
Benzyl Alcohol3.5-1.1
Benzaldehyde4.84.11.2
This compound 12.2 18.5 1.1
2-Benzylcyclopentanone13.83.91.3
Unknown Impurity 116.56.21.0

Method 2: Chiral HPLC for Enantiomeric Purity

The separation of enantiomers requires a chiral environment. This is most commonly achieved in HPLC by using a Chiral Stationary Phase (CSP).[12] These phases are designed to form transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. Effective chiral separations are critical in the pharmaceutical industry to ensure the safety and efficacy of drugs.[13]

Causality Behind the Method: The Principle of Chiral Recognition

For this compound, a polysaccharide-based CSP (e.g., derivatized cellulose or amylose) is an excellent starting point. The separation mechanism on these phases is complex but relies on a combination of interactions, including:

  • Hydrogen Bonding: The hydroxyl group of the analyte can interact with carbonyl groups on the derivatized polysaccharide.

  • π-π Interactions: The benzyl group's aromatic ring can interact with the phenyl groups on the CSP backbone.

  • Steric Fit (Inclusion): One enantiomer may fit more snugly into the chiral cavities or grooves of the polymer structure than the other, leading to a stronger interaction and longer retention.[14]

Normal-phase chromatography (non-polar mobile phase, polar stationary phase) is often preferred for chiral separations as it can enhance the specific hydrogen bonding interactions crucial for enantiomeric recognition.[3]

Principle of Chiral Separation

G cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) cluster_2 Differential Retention Analyte Enantiomer Mixture (R-form + S-form) CSP Chiral Selector Analyte->CSP Interaction S_form S-form (Weak Complex) CSP->S_form Elutes Faster R_form R-form (Strong Complex) CSP->R_form Elutes Slower

Caption: Chiral recognition leading to differential retention times.

Experimental Protocol: Chiral HPLC
  • Instrumentation:

    • HPLC system with an isocratic pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm (for higher sensitivity).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a solution of the desired enantiomer (if available) or a racemic mixture at approximately 0.5 mg/mL in the mobile phase.

    • Sample Solution: Prepare the test sample at the same concentration in the mobile phase.

  • System Suitability Test (SST):

    • Inject the racemic standard.

    • Acceptance Criteria: The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Analysis Procedure:

    • Inject the sample solution.

    • Identify the peaks corresponding to the desired and undesired enantiomers.

    • Calculate the enantiomeric excess (% ee) or the percentage of the undesired enantiomer.

Hypothetical Performance Data: Chiral HPLC Method

Assuming (1R,2S)-enantiomer is the desired product.

CompoundRetention Time (min)Resolution (Rs)
(1S,2R)-enantiomer (undesired)9.4-
(1R,2S)-enantiomer (desired)11.12.8

Method Comparison and Strategic Implementation

The choice of method is dictated by the analytical objective. The following table provides a direct comparison to guide strategic implementation in a drug development program.

FeatureMethod 1: Reverse-Phase HPLCMethod 2: Chiral HPLC
Primary Objective Quantify process-related chemical impurities (achiral).Quantify enantiomeric/diastereomeric purity.
Separation Basis Hydrophobicity.[4]Chiral recognition (H-bonding, π-π stacking, steric fit).[12]
Typical Column C18 or C8 silica.[6]Polysaccharide-based CSP (e.g., Chiralpak®).[15]
Typical Mobile Phase Water/Acetonitrile or Water/Methanol gradient.[5]n-Hexane/Alcohol isocratic mixture.
Strengths Robust, versatile, separates a wide range of impurities, well-understood mechanism.High specificity for stereoisomers, essential for chiral drug control.
Limitations Cannot separate enantiomers.May not separate achiral impurities effectively, columns are more expensive and less robust.
Typical Use Case Routine quality control, batch release testing, stability studies for chemical purity.API characterization, enantioselective synthesis monitoring, final API specification for stereoisomeric purity.

In a typical workflow, the RP-HPLC method would be used more frequently for routine checks, while the Chiral HPLC method would be employed at critical stages to control the stereochemical outcome of the synthesis and to set the final drug substance specifications, in line with ICH guidelines.[16]

Conclusion

Determining the purity of this compound is a multi-faceted challenge that necessitates a thoughtful, scientifically-grounded analytical strategy. A standard RP-HPLC method provides a robust platform for monitoring and controlling process-related chemical impurities. However, it is blind to the critical aspect of stereoisomerism. A dedicated Chiral HPLC method is indispensable for ensuring the enantiomeric purity of the final compound. By implementing both methods strategically, researchers and drug developers can build a comprehensive quality control package that ensures the identity, strength, quality, and purity of this important pharmaceutical intermediate, satisfying the rigorous demands of regulatory agencies. The validation of these analytical procedures should be conducted in accordance with established guidelines to ensure data integrity.[17][18]

References

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography.
  • Yarita, T., Nakajima, R., & Shibukawa, M. (2002). Determination of ethanol in alcoholic beverages by high-performance liquid chromatography-flame ionization detection using pure water as mobile phase. PubMed.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography.
  • Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Van Eeckhaut, A., & Van de Velde, M. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography.
  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • IntechOpen. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
  • OIV. (n.d.). Determination of total ethanol in wine by high-performance liquid chromatography (Type-IV).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Google Patents. (n.d.). CN103508869A - Synthetic method for 2-benzyl cyclopentanone.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • ResearchGate. (n.d.). Determination of Ethanol In Alcoholic Beverages by Liquid Chromatography Using the UV Detector.
  • Chemistry Stack Exchange. (2015). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • Pharmaffiliates. (n.d.). Benzyl Alcohol-impurities.
  • Benchchem. (n.d.). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Waters. (n.d.). What is a good HPLC column choice for analysis of alcohols?.
  • PubMed. (2008). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.
  • NIH. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • UNCW Institutional Repository. (2004). Analysis of methanol, ethanol and propanol in aqueous environmental matrices.

Sources

Validating Molecular Giants: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and fundamental biological research, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of rational drug design and functional elucidation.[1][2] For decades, X-ray crystallography has stood as the gold standard, providing atomic-level insights that guide the development of novel therapeutics.[2][3][4] This guide offers an in-depth, technically-grounded comparison of X-ray crystallography against its modern alternatives, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their structural biology endeavors.

The Crystallographic Imperative: From Crystal to Structure

The power of X-ray crystallography lies in its ability to visualize complex atomic arrangements, sometimes involving hundreds of thousands of atoms, thereby translating the abstract language of genetics and biochemistry into the tangible world of physical chemistry.[4] The entire process, from a purified protein to a validated 3D model, is a multi-step journey demanding precision and a deep understanding of the underlying principles.[5][6]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial"];

} caption="Figure 1: The Macromolecular X-ray Crystallography Workflow. A sequential overview of the major stages, from initial protein preparation to the final validated and deposited atomic model."

Section 1: The Foundation - The Art and Science of Crystallization

Causality: The entire success of an X-ray crystallography experiment hinges on the first and often most challenging step: obtaining a well-ordered, single crystal.[7] A crystal acts as a three-dimensional diffraction grating for X-rays.[4] The highly ordered, repeating arrangement of molecules within the crystal lattice amplifies the weak scattering signal from a single molecule, producing a measurable diffraction pattern.[4] Imperfections, twinning, or a lack of order will result in poor diffraction and an uninterpretable dataset.[7][8]

Methodology: The journey to a diffraction-quality crystal is one of carefully controlled precipitation. A highly purified protein sample is brought to a state of supersaturation, where it is energetically favorable for the molecules to assemble into a crystal lattice rather than remain in solution.[9]

Experimental Protocol: Hanging-Drop Vapor Diffusion

This is one of the most common crystallization techniques.[4][10]

  • Preparation: A multi-well plate is prepared where each well contains a "reservoir" solution of a specific precipitant (e.g., polyethylene glycol, salts).[10]

  • Mixing: A small droplet (typically 1-2 µL) is placed on a siliconized glass coverslip. This "drop" contains a mixture of the purified protein solution and the reservoir solution.

  • Sealing: The coverslip is inverted and used to seal the top of the reservoir well, with the drop "hanging" above the reservoir.

  • Equilibration: Because the precipitant concentration in the reservoir is higher than in the drop, water vapor slowly diffuses from the drop to the reservoir.[10] This gradual dehydration slowly increases the concentration of both the protein and the precipitant in the drop, gently pushing it towards supersaturation and, ideally, nucleation and crystal growth.[10]

  • Screening: This process is performed across hundreds of different conditions using robotic systems, varying precipitant type, concentration, pH, and additives to find the ideal conditions for crystallization.[1][4]

Section 2: Illuminating the Lattice - Data Collection

Causality: The core of the experiment is the interaction between X-rays and the crystal's electrons, governed by Bragg's Law .[11][12] This principle states that constructive interference (the bright spots in the diffraction pattern) will only occur when X-rays scattered from parallel planes of atoms in the crystal travel a path length that is an integer multiple of the X-ray wavelength.[12][13][14]

By rotating the crystal in the X-ray beam, we can systematically bring different sets of lattice planes into the correct orientation to satisfy Bragg's Law, allowing for the collection of a complete dataset of reflection intensities.[7]

Methodology: Crystals are first flash-cooled in liquid nitrogen, a process called cryo-cooling, to halt radiation-induced damage from the intense X-ray beam.[15][16] The crystal is then mounted on a goniometer and exposed to a monochromatic X-ray beam. Modern data collection is overwhelmingly performed at synchrotrons , which provide intensely bright and highly collimated X-ray beams that are orders of magnitude more powerful than in-house sources.[16][17][18][19] This intensity allows for data collection from smaller, more weakly diffracting crystals and significantly reduces exposure times.[17]

Section 3: Solving the Enigma - The Phase Problem

Causality: While detectors can precisely measure the intensity (related to the amplitude) of each diffracted spot, the physical measurement process loses all information about the relative phase of the X-ray waves.[5][20][21] This is the infamous "phase problem" of crystallography. Without the phase information, it is impossible to compute the electron density map and thus, impossible to build the molecular model.[8][20]

Methodology: To solve this, crystallographers have developed several methods to retrieve the lost phase information. The choice of method depends on the availability of a homologous structure.

G

  • Molecular Replacement (MR): If the structure of a similar protein is already known, it can be used as a search model to approximate the initial phases.[22]

  • Experimental Phasing (De Novo):

    • Multiple Isomorphous Replacement (MIR): This classic method involves soaking the crystal with heavy atoms (like mercury or platinum) and comparing the diffraction data to a native crystal. The significant scattering from the heavy atoms allows their positions to be determined, which in turn can be used to bootstrap the calculation of the initial phases.[22][23]

    • Multi-wavelength Anomalous Dispersion (MAD) / Single-wavelength Anomalous Dispersion (SAD): These are now the most common experimental phasing techniques.[24] They rely on incorporating atoms (often Selenomethionine in place of Methionine) that exhibit anomalous scattering at specific X-ray wavelengths. By collecting data at multiple (MAD) or a single (SAD) wavelength near the atom's absorption edge, subtle differences in the diffraction intensities can be used to locate the anomalous scatterers and solve the phase problem.[21][23] This requires the tunable wavelengths available at synchrotron sources.[21][23]

Section 4: The Self-Validating System - Refinement and Validation

Causality: The initial electron density map calculated from the solved phases is often noisy and incomplete. The final stage is an iterative process of building an atomic model into this map and refining it against the experimental data.[7] The goal is to create a model that not only fits the electron density map but is also stereochemically sound.

Methodology: A Cycle of Trustworthiness This process is a self-validating loop. The model is adjusted to better fit the electron density, and from the new model, improved phases are calculated, which in turn generate a better map.

dot graph G { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", fontname="Arial"];

} caption="Figure 3: The iterative cycle of crystallographic model building and refinement."

Key Validation Metrics: To prevent "overfitting" the model to the data, a small subset of reflections (5-10%) is set aside from the very beginning and is not used in refinement. This is the foundation of crystallographic cross-validation.

  • R-work (R-factor): Measures the agreement between the observed diffraction amplitudes (F-obs) and the amplitudes calculated from the structural model (F-calc) for the data used in refinement.[25][26]

  • R-free: Calculated in the same way as R-work, but for the small subset of reflections that were withheld from refinement.[25][26][27] A significant gap between R-work and R-free (typically >5%) can indicate that the model has been over-parameterized and does not accurately represent the true structure.[28]

  • Geometric Validation: The model is rigorously checked against known chemical principles.

    • Ramachandran Plot: Assesses the conformational sanity of the protein backbone torsion angles. Over 98% of residues are expected to be in the most favored regions.[29]

    • Rotamer Analysis: Checks if amino acid side chains are in common, low-energy conformations.

    • Clash Score: Flags atoms that are too close together, indicating steric clashes.[29]

All of these metrics are compiled into a comprehensive PDB Validation Report , which provides a transparent and standardized assessment of the model's quality.[29][30]

Section 5: The Alternatives - A Comparative Analysis

While X-ray crystallography is a powerhouse, it is not without limitations, primarily the need for well-diffracting crystals.[31][32] Two other major techniques, Cryo-Electron Microscopy (Cryo-EM) and Nuclear Magnetic Resonance (NMR), offer alternative and often complementary approaches.[33]

FeatureX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)Nuclear Magnetic Resonance (NMR)
Principle X-ray diffraction from a crystalElectron scattering from flash-frozen single particlesNuclear spin resonance in a magnetic field
Sample State Solid (Crystal)Vitreous Ice (near-native)[32]Solution (near-native)[31]
Resolution Typically 1-3.5 Å (atomic)[4]Typically 2-5 Å (near-atomic to lower)[32]Lower resolution, provides an ensemble of structures
Molecular Size No theoretical upper limit[31]Best for large complexes (>100 kDa)Limited to smaller proteins (<40 kDa)
Sample Amount High (mg) for crystallization screening[32]Low (µg)[32]High (mg)
Key Advantage Highest resolution, "gold standard" for atomic detailCan study large, flexible complexes that do not crystallize[34]Provides information on molecular dynamics and flexibility in solution[31]
Key Limitation Requires well-diffracting crystals; can introduce packing artifacts[32]Resolution can be limited by sample heterogeneity and particle orientationSize limitation; complex spectra for larger molecules

Often, these techniques are used in an integrative approach to gain a more complete picture of a molecule's structure and function.[33] For example, a low-resolution Cryo-EM map of a large complex can be combined with high-resolution crystal structures of its individual components to build a comprehensive model.[32][33]

Conclusion

X-ray crystallography remains an indispensable tool in structural biology and drug discovery, providing unparalleled atomic-resolution detail that is crucial for understanding molecular interactions.[2] While the bottleneck of crystallization remains a significant challenge, advancements in synchrotron technology, computational methods, and high-throughput robotics continue to push the boundaries of what is possible.[1][4] The choice of structural method—be it crystallography, Cryo-EM, or NMR—must be guided by the specific biological question at hand. For researchers seeking the ultimate validation of a molecular structure at the atomic level, particularly for structure-based drug design, X-ray crystallography continues to be the definitive and authoritative technique.[1][6]

References

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. (n.d.). Retrieved February 7, 2024, from [Link]

  • Fiveable. (n.d.). 12.1 X-ray crystallography: principles and structure determination. Retrieved February 7, 2024, from [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved February 7, 2024, from [Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved February 7, 2024, from [Link]

  • SciSpace. (n.d.). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Retrieved February 7, 2024, from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved February 7, 2024, from [Link]

  • Physics LibreTexts. (2022, November 8). X-ray Protein Crystallography. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved February 7, 2024, from [Link]

  • Portland Press. (2021, January 29). A beginner's guide to macromolecular crystallization. The Biochemist. Retrieved February 7, 2024, from [Link]

  • Creative Biostructure. (n.d.). A Beginner's Guide to Protein Crystallography. Retrieved February 7, 2024, from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (n.d.). (PDF) Crystallography For Beginners. Retrieved February 7, 2024, from [Link]

  • wwPDB. (n.d.). User guide to the wwPDB X-ray validation reports. Retrieved February 7, 2024, from [Link]

  • PMC. (n.d.). Impact of synchrotron radiation on macromolecular crystallography: a personal view. Retrieved February 7, 2024, from [Link]

  • Wikipedia. (n.d.). Bragg's law. Retrieved February 7, 2024, from [Link]

  • Proteopedia. (2021, December 30). Free R. Retrieved February 7, 2024, from [Link]

  • International Union of Crystallography. (n.d.). The phase problem. Retrieved February 7, 2024, from [Link] L0202/index.html

  • PMC. (2011, January 16). Protein Crystallization for X-ray Crystallography. Retrieved February 7, 2024, from [Link]

  • eLS. (n.d.). Phase Problem in X-ray Crystallography, and Its Solution. Retrieved February 7, 2024, from [Link]

  • BYJU'S. (2021, March 20). Braggs Law. Retrieved February 7, 2024, from [Link]

  • PMC. (n.d.). Estimation of the quality of refined protein crystal structures. Retrieved February 7, 2024, from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved February 7, 2024, from [Link]

  • The Royal Society Publishing. (2010, October 6). Macromolecular crystallography at synchrotron radiation sources: current status and future developments. Retrieved February 7, 2024, from [Link]

  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved February 7, 2024, from [Link]

  • YouTube. (2022, February 19). Protein Crystallization for X-ray Crystallography. Retrieved February 7, 2024, from [Link]

  • Proteinstructures.com. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved February 7, 2024, from [Link]

  • Unacademy. (n.d.). Bragg's Law and its Applications. Retrieved February 7, 2024, from [Link]

  • International Union of Crystallography. (2025, February 6). Macromolecular crystallography from an industrial perspective – the impact of synchrotron radiation on structure-based drug discovery. Retrieved February 7, 2024, from [Link]

  • NIH. (n.d.). How cryo-electron microscopy and X-ray crystallography complement each other. Retrieved February 7, 2024, from [Link]

  • PMC. (n.d.). Facing the phase problem. Retrieved February 7, 2024, from [Link]

  • PMC. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (2021, January 28). How to reduce the difference between rfree and rwork?. Retrieved February 7, 2024, from [Link]

  • PubMed. (n.d.). X-ray crystallography in drug discovery. Retrieved February 7, 2024, from [Link]

  • Wikipedia. (n.d.). Phase problem. Retrieved February 7, 2024, from [Link]

  • Sema. (n.d.). Crystallography Made Crystal Clear. Retrieved February 7, 2024, from [Link]

  • NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. Retrieved February 7, 2024, from [Link]

  • YouTube. (2021, July 11). Using the PDB to investigate x-ray crystallography structures: resolution, R-factor, outliers & more. Retrieved February 7, 2024, from [Link]

  • PMC. (n.d.). Synchrotron Radiation as a Tool for Macromolecular X-Ray Crystallography: a XXI Century Perspective. Retrieved February 7, 2024, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Bragg's Law. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (n.d.). Impact of synchrotron radiation on macromolecular crystallography: a personal view. Retrieved February 7, 2024, from [Link]

  • International Union of Crystallography. (2020, April 29). Paired refinement under the control of PAIREF. Retrieved February 7, 2024, from [Link]

  • University of Reading. (n.d.). Principles of phasing. Retrieved February 7, 2024, from [Link]

  • YouTube. (2025, January 30). Live from the Lab: How to Solve a Crystal Structure. Retrieved February 7, 2024, from [Link]

  • YouTube. (2021, July 13). Methods for Determining Atomic Structures: X-ray Crystallography (from PDB-101). Retrieved February 7, 2024, from [Link]

  • Vedantu. (n.d.). Bragg's Law: Formula, Derivation & XRD Applications Explained. Retrieved February 7, 2024, from [Link]

  • MDPI. (n.d.). Protein X-ray Crystallography and Drug Discovery. Retrieved February 7, 2024, from [Link]

  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved February 7, 2024, from [Link]

Sources

Comparative Biological Activity of 2-Benzylcyclopentan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

The 2-benzylcyclopentan-1-ol scaffold represents a critical structural motif in medicinal chemistry, serving as a "privileged structure" for diverse therapeutic applications ranging from antimicrobial agents to central nervous system (CNS) modulators. Unlike its six-membered analog (2-benzylcyclohexan-1-ol), the cyclopentane ring offers unique conformational constraints that alter receptor binding affinity and metabolic stability.

This guide provides a technical comparison of this compound derivatives against established standards, focusing on antimicrobial efficacy , analgesic potential (Sigma receptor modulation) , and toxicological profiles .

Key Comparative Findings
FeatureThis compound Derivatives2-Benzylcyclohexan-1-ol DerivativesClinical Standard (Benchmark)
Ring Conformation Envelope/Twist (Rigid)Chair/Boat (Flexible)N/A
Antimicrobial Target Membrane disruption / CYP51SimilarCiprofloxacin / Fluconazole
CNS Activity Sigma-1 (

) Agonist/Antagonist
Opioid / NRI (e.g., Tramadol)Tramadol / Haloperidol
Lipophilicity (LogP) ~2.7 (Moderate)~3.1 (Higher)Varies

Antimicrobial & Antifungal Activity[3][4][5][6][7][8]

Mechanistic Insight

Derivatives of this compound, particularly those functionalized with nitrogen heterocycles (e.g., triazoles), exhibit antimicrobial activity by targeting fungal sterol biosynthesis (CYP51 inhibition) or disrupting bacterial cell membranes. The lipophilic benzyl-cyclopentyl core facilitates penetration through the lipid bilayer of Gram-positive bacteria.

Comparative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of a key derivative, 1-(1-benzyl-1H-1,2,3-triazol-4-yl)cyclopentanol , compared to standard antibiotics.

OrganismStrainTest Compound (MIC

g/mL)
Standard: Ciprofloxacin (MIC

g/mL)
Standard: Fluconazole (MIC

g/mL)
Staphylococcus aureusATCC 2592350 - 2000.5 - 1.0N/A
Escherichia coliATCC 25922> 200 (Weak)0.015N/A
Candida albicansClinical Isolate100N/A0.25 - 1.0

Expert Insight: While the cyclopentanol derivative shows lower potency than clinical standards like Ciprofloxacin, its activity against S. aureus indicates potential as a lead structure for topical antiseptics or synergistic agents. The "ring contraction" from cyclohexane to cyclopentane often reduces lipophilicity slightly, potentially improving solubility without sacrificing membrane permeability.

CNS Modulation: Analgesia and Sigma Receptors[9]

Structure-Activity Relationship (SAR)

The this compound core is a bioisostere of the phenylcyclohexanol moiety found in the analgesic Tramadol . However, research suggests that cyclopentane derivatives often favor Sigma-1 (


) receptor  binding over Mu-opioid receptor binding due to the tighter steric envelope of the 5-membered ring.
The "Ring Size" Effect
  • Cyclohexane (6-C): Favors "chair" conformation; accommodates larger binding pockets (e.g., Mu-opioid, NET/SERT transporters).

  • Cyclopentane (5-C): Favors "envelope" conformation; creates a more compact hydrophobic vector. This is often preferred for

    
     receptor ligands , which modulate calcium signaling and neuroprotection.
    
Visualizing the SAR Landscape

The following diagram illustrates how modifications to the this compound scaffold direct biological activity.

SAR_Landscape Core This compound (Scaffold) Mod_OH Hydroxyl (-OH) Modification (Esters/Ethers) Core->Mod_OH Mod_Ring Ring Substitution (Amines/Triazoles) Core->Mod_Ring Mod_Benzyl Benzyl Ring (Halogenation) Core->Mod_Benzyl Act_Fragrance Fragrance/Sensitizer (Olfactory) Mod_OH->Act_Fragrance Esterification Act_AntiMicro Antimicrobial Activity (Membrane Disruption) Mod_Ring->Act_AntiMicro Triazole addition Act_Sigma Sigma-1 Receptor Ligand (Neuroprotection/Analgesia) Mod_Ring->Act_Sigma Amino-substitution (Pharmacophore match) Mod_Benzyl->Act_Sigma p-F or p-Cl increases affinity

Caption: SAR map showing how specific structural modifications of the this compound core shift biological activity from antimicrobial to CNS modulation.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and evaluation of these derivatives.

A. Synthesis of this compound (Grignard Route)

Note: This route yields the racemic alcohol. Stereoselective reduction is required for chiral studies.

  • Reagents: Cyclopentanone (1.0 eq), Benzylmagnesium chloride (1.2 eq), THF (anhydrous),

    
     (sat. aq.).
    
  • Procedure:

    • Cool anhydrous THF solution of cyclopentanone to 0°C under

      
      .
      
    • Add benzylmagnesium chloride dropwise over 30 mins to avoid exotherm.

    • Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Quench: Slowly add saturated

      
      . Extract with diethyl ether (
      
      
      
      ).
    • Purification: Dry over

      
      , concentrate, and purify via silica gel column chromatography.
      
  • Validation:

    
     NMR should show benzyl 
    
    
    
    multiplet at
    
    
    2.6-2.9 ppm and methine
    
    
    at
    
    
    3.8-4.1 ppm.
B. Sigma-1 ( ) Receptor Binding Assay

Used to determine


 values for CNS-active derivatives.
  • Tissue Preparation: Rat brain homogenates (minus cerebellum) or CHO cells expressing human

    
    .
    
  • Radioligand:

    
     (specific for 
    
    
    
    ).
  • Non-specific Binding: Defined using 10

    
    M Haloperidol.
    
  • Incubation: 120 mins at 25°C in 50 mM Tris-HCl buffer (pH 7.4).

  • Filtration: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Toxicology and Safety Profile

While exploring therapeutic potential, it is critical to acknowledge the baseline safety profile of the scaffold, often used in fragrance applications.

  • Skin Irritation: this compound is classified as a Category 2 Skin Irritant (H315) .

  • Eye Irritation: Classified as Category 2A Eye Irritant (H319) .[1]

  • Sensitization: Potential for respiratory irritation (H335) in high concentrations.

Guidance for Researchers: When designing drugs based on this scaffold, masking the free hydroxyl group (e.g., via glycosylation or esterification) or converting it to an amine (as in Tramadol analogs) often mitigates direct epithelial irritation while enhancing blood-brain barrier penetration.

References

  • PubChem. (2025).[1][2] this compound | C12H16O. National Library of Medicine. [Link]

  • Montes-Ávila, J., et al. (2016).[3] Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole derivatives. Acta Universitaria. [Link]

  • Raffa, R. B., et al. (2014). Mechanistic comparison of the analgesic efficacy of sigma receptor ligands. Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for Sigma/Tramadol SAR).
  • European Chemicals Agency (ECHA). (2025).[2] Registration Dossier: this compound. [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 2-Benzylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is paramount. This guide provides an in-depth comparison of elemental analysis standards for 2-Benzylcyclopentan-1-ol, a key intermediate in various synthetic pathways. We will explore the methodologies, underlying principles, and practical considerations to ensure accurate and reliable elemental composition data, a cornerstone of chemical purity and structural confirmation.

The Critical Role of Elemental Analysis in Pharmaceutical Development

Elemental analysis serves as a fundamental technique to determine the elemental composition of a sample.[1][2] For a compound like this compound (C₁₂H₁₆O), this analysis is crucial for several reasons:

  • Purity Assessment: It verifies the absence of significant inorganic or organic impurities.

  • Structural Confirmation: The experimentally determined elemental composition must align with the theoretical values calculated from its molecular formula, providing essential evidence for its structure.

  • Regulatory Compliance: In the pharmaceutical industry, elemental analysis is a key component of the data package submitted to regulatory agencies to demonstrate the purity and consistency of drug substances and intermediates.[3]

Comparative Overview of Elemental Analysis Techniques

Several instrumental techniques are available for elemental analysis, each with distinct advantages and limitations. The choice of method depends on the specific elements of interest, the required sensitivity, and the nature of the sample matrix.

Combustion Analysis (CHNS/O)

Combustion analysis is the gold standard for determining the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in organic compounds.[4] The technique involves the complete combustion of the sample in a high-temperature, oxygen-rich environment.[3][4][5] The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[6] For oxygen determination, a separate pyrolysis step is usually employed.[3][6]

Causality Behind Experimental Choices: This method is preferred for organic compounds like this compound because it directly measures the primary constituent elements (C, H, and O) with high precision and accuracy. The complete conversion of the sample to simple gases minimizes matrix effects that can plague other techniques.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for trace and ultra-trace elemental analysis.[4][7][8][9] The sample is introduced into an argon plasma, which ionizes the constituent elements.[4][8] These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.[8]

Causality Behind Experimental Choices: While not the primary method for determining the bulk C, H, and O content of an organic molecule, ICP-MS is invaluable for quantifying elemental impurities, particularly heavy metals, which is a critical aspect of pharmaceutical quality control.[9][10] The United States Pharmacopeia (USP) chapters <232> and <233> outline the use of ICP-MS for determining elemental impurities in drug products.[11][12][13][14] However, the introduction of organic matrices into the plasma can cause interferences that need to be carefully managed.[15][16]

Atomic Absorption Spectroscopy (AAS)

AAS is another technique used for determining the concentration of specific metal elements in a sample.[17][18] It works on the principle that atoms absorb light at characteristic wavelengths.[17][18][19] A light source specific to the element of interest is used, and the amount of light absorbed by the atomized sample is proportional to the concentration of that element.[17][19]

Causality Behind Experimental Choices: AAS is a well-established and relatively low-cost technique for metal analysis.[10] However, it is generally less sensitive than ICP-MS and can typically only measure one element at a time, making it less efficient for multi-element surveys.[10][18] For the analysis of this compound, its primary use would be to screen for specific metallic catalyst residues that may have been used in its synthesis.

Data Presentation: Comparison of Analytical Techniques

FeatureCombustion Analysis (CHNS/O)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Atomic Absorption Spectroscopy (AAS)
Primary Application Determination of bulk C, H, N, S, O content in organic compounds.Trace and ultra-trace elemental impurity analysis (especially heavy metals).Quantification of specific metal elements.
Principle High-temperature combustion and detection of resulting gases.[4][5][20]Ionization in an argon plasma and mass-to-charge separation.[4][8]Absorption of element-specific light by atomized sample.[17][18]
Sensitivity Percent (%) to parts per million (ppm).Parts per billion (ppb) to parts per trillion (ppt).[10]Parts per million (ppm) to parts per billion (ppb).
Throughput High; simultaneous CHNS analysis is common.[2]High; capable of rapid multi-element analysis.[8][9]Low; typically analyzes one element at a time.[10][18]
Sample Preparation Simple; weighing into a tin or silver capsule.[3][6]More complex; often requires acid digestion to dissolve the sample.[10]Requires the sample to be in a liquid form or dissolved.[18][21]
Key Advantage High precision and accuracy for bulk elemental composition of organics.Excellent for detecting trace elemental impurities as required by pharmaceutical regulations.[9]Relatively low cost and straightforward for targeted metal analysis.
Key Limitation Not suitable for trace metal analysis.[10]Organic matrices can cause interferences; more expensive instrumentation.[15]Less sensitive than ICP-MS and not ideal for multi-element screening.[10]

Experimental Protocol: CHNS Analysis of this compound via Combustion

This protocol outlines the standard procedure for determining the carbon, hydrogen, nitrogen, and sulfur content of this compound using a modern elemental analyzer.

I. Instrumentation and Materials

  • Elemental Analyzer (e.g., Thermo Scientific™ FlashSmart™ Elemental Analyzer or similar)

  • Microbalance (readable to 0.001 mg)

  • Tin capsules for liquid samples

  • Certified Reference Materials (CRMs): e.g., Acetanilide, Sulfanilamide, or other suitable organic standards.[22]

  • High-purity helium and oxygen gases

II. Experimental Workflow

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample This compound Sample Weighing Weigh 1-2 mg into Tin Capsule Sample->Weighing CRM Certified Reference Material (CRM) CRM->Weighing Encapsulate Seal Capsule Weighing->Encapsulate Autosampler Load into Autosampler Encapsulate->Autosampler Combustion Combustion at ~1000°C in O₂ Autosampler->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation GC Separation of Gases (CO₂, H₂O, N₂, SO₂) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate %C, %H, %N, %S based on CRM Calibration Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for CHNS analysis of this compound.

III. Step-by-Step Methodology

  • Instrument Preparation: Ensure the elemental analyzer is calibrated and has passed system suitability tests using a certified reference material.

  • Sample Weighing: Accurately weigh approximately 1-2 mg of this compound into a tin capsule using a microbalance. For the liquid alcohol, a syringe can be used for precise dispensing into the capsule.

  • Encapsulation: Carefully seal the tin capsule to ensure no sample is lost.

  • Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will automatically drop the sample into a high-temperature furnace (~1000 °C) with a flow of pure oxygen.[5]

  • Combustion and Gas Separation: The sample undergoes complete, instantaneous combustion. The resulting gases are carried by a helium stream through a reduction tube (to convert nitrogen oxides to N₂) and then through a gas chromatography column to separate CO₂, H₂O, N₂, and SO₂.[5][6]

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD).[6]

  • Data Analysis: The instrument's software integrates the detector signal for each gas and calculates the percentage of each element based on the calibration curve generated from the analysis of CRMs.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the results, the analytical method must be a self-validating system. This is achieved through a rigorous quality control (QC) process.

QC_Process Start Start of Analytical Run Calibrate Instrument Calibration with CRMs Start->Calibrate Blank Run Blank Sample (Empty Tin Capsule) Calibrate->Blank Control Analyze Quality Control Sample (Independent CRM) Blank->Control Sample_Analysis Analyze this compound Samples (in duplicate or triplicate) Control->Sample_Analysis Drift_Check Re-analyze a CRM every 10-15 samples Sample_Analysis->Drift_Check Results_Validation Validate Results based on QC performance Sample_Analysis->Results_Validation End of Batch Drift_Check->Sample_Analysis Drift_Check->Results_Validation End of Batch End End of Run Results_Validation->End

Caption: Quality control workflow for ensuring data integrity.

Key QC Checks:

  • Calibration: The instrument must be calibrated with at least three different certified reference materials to create a valid calibration curve.[22][23][24]

  • Blank Analysis: An empty tin capsule is run to determine the baseline and ensure no contamination from the system.

  • Quality Control Sample: An independent CRM, not used for calibration, should be run to verify the accuracy of the calibration. The results should be within a predefined acceptance range (e.g., ±0.3% of the certified value).

  • Sample Duplicates: Analyzing the same sample multiple times ensures the precision of the measurement.

  • Drift Check: A CRM is re-analyzed periodically throughout a long sequence of samples to ensure the instrument's stability over time.[12]

Expected Results for this compound

The theoretical elemental composition of this compound (C₁₂H₁₆O) with a molecular weight of 176.25 g/mol is:[25]

  • Carbon (C): 81.77%

  • Hydrogen (H): 9.15%

  • Oxygen (O): 9.08%

Experimental results from a properly calibrated and controlled combustion analysis should fall within ±0.3% of these theoretical values, confirming the elemental composition and providing strong evidence for the purity of the material.

Conclusion

For the routine determination of the bulk elemental composition of this compound, Combustion Analysis (CHNS/O) is the most appropriate and reliable method. It offers the necessary precision and accuracy for verifying the empirical formula and assessing purity. For comprehensive quality control, especially within a pharmaceutical context, this should be complemented by ICP-MS analysis to quantify trace elemental impurities, ensuring compliance with regulatory standards such as USP <232>/<233>. The implementation of a robust quality control system, including the use of certified reference materials and regular system suitability checks, is essential for generating trustworthy and defensible data.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved February 4, 2026, from [Link]

  • Elemental Analysis. (2021, March 21). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry/Analytical techniques/Elemental analysis. (n.d.). Wikibooks. Retrieved February 4, 2026, from [Link]

  • Elemental analysis. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • CHNS Elemental Analysers. (2008, April 29). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • Combustion analysis. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Elemental Analysis CHNS (O) - Testing Methods. (n.d.). Auriga Research. Retrieved February 4, 2026, from [Link]

  • Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Atomic Absorption Spectroscopy (AAS). (2023, January 15). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • <233> ELEMENTAL IMPURITIES—PROCEDURES. (n.d.). U.S. Pharmacopeia. Retrieved February 4, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Chemical Composition of Alcoholic Beverages, Additives and Contaminants. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Atomic absorption spectroscopy. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • What is ICP-MS? Principles & Technique. (n.d.). Agilent. Retrieved February 4, 2026, from [Link]

  • Analyzing USP Ethyl alcohol impurities. (2022, February 28). News-Medical.Net. Retrieved February 4, 2026, from [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (n.d.). Spectroscopy Online. Retrieved February 4, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Analytical Methods for Atomic Absorption Spectroscopy. (n.d.). La Salle University. Retrieved February 4, 2026, from [Link]

  • 2-Benzylcyclopentanone. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review. (2021, March 15). SpringerLink. Retrieved February 4, 2026, from [Link]

  • Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products. (n.d.). LabRulez GCMS. Retrieved February 4, 2026, from [Link]

  • Organic Certified Reference Materials. (n.d.). ESSLAB. Retrieved February 4, 2026, from [Link]

  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). (n.d.). Agilent. Retrieved February 4, 2026, from [Link]

  • Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. (2015, December 8). Chemistry Stack Exchange. Retrieved February 4, 2026, from [Link]

  • ICP-MS: How Inductively Coupled Plasma Mass Spectrometry Works. (n.d.). SPECTRO Analytical Instruments. Retrieved February 4, 2026, from [Link]

  • Alcohol production process with impurity removal. (n.d.). Google Patents.
  • 2-Phenylcyclopentan-1-ol. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024, March 26). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Atomic Absorption Spectroscopy (AAS): How It Works & Example // HSC Chemistry. (2021, July 5). YouTube. Retrieved February 4, 2026, from [Link]

  • Certified Reference Materials (CRMs). (n.d.). Alpha Resources. Retrieved February 4, 2026, from [Link]

  • Introduction of organic/hydro-organic matrices in inductively coupled plasma optical emission spectrometry and mass spectrometry. (2015, February 20). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Benzylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13694-31-0 | Formula: C₁₂H₁₆O | MW: 176.25 g/mol [1]

Executive Safety Summary

Treat as: Irritant / Potentially Harmful / Combustible Liquid 2-Benzylcyclopentan-1-ol is a chiral organic intermediate often lacking comprehensive, compound-specific toxicological data in standard databases. Consequently, safety protocols must be derived via structural read-across from analogous compounds (Benzyl alcohol, Cyclopentanol, and 2-Benzylcyclopentanone).

  • Primary Hazards: Skin/Eye Irritation (High Probability), Respiratory Irritation (Moderate), Acute Toxicity via Ingestion (Potential).[2]

  • Critical Control: Handle strictly within a fume hood. Avoid aerosol generation.[3][4][5]

  • Immediate Action: In case of skin contact, wash with soap and water for 15 minutes. If in eyes, rinse continuously.[3][4]

Risk Assessment & Hazard Identification

Analysis based on GHS classifications of structural analogs (Benzyl alcohol, Cyclopentanone).

Hazard ClassGHS CodeDescriptionMechanistic Insight
Skin Irritation H315 Causes skin irritation.[2]The lipophilic benzyl group facilitates dermal penetration, while the alcohol moiety disrupts lipid bilayers, leading to dermatitis.
Eye Irritation H319 Causes serious eye irritation.[2][3][4]Direct contact with the hydroxyl group can cause corneal opacity or severe conjunctivitis.
STOT - SE H335 May cause respiratory irritation.[2][3][4][6]Inhalation of mists or vapors (especially if heated) irritates mucous membranes.
Acute Toxicity H302 Harmful if swallowed.[2]Inferred from benzyl analogs; metabolic oxidation may yield benzoic acid derivatives, stressing renal/hepatic systems.
The PPE Matrix: Defense Specifications

Standard laboratory PPE is insufficient without specific material selection.

A. Hand Protection (Glove Selection)

Guidance: The benzyl moiety acts as a solvent that can permeating standard latex.

  • Routine Handling (Splash Protection):

    • Material: Nitrile Rubber (Industrial Grade).

    • Thickness: Minimum 0.11 mm (4 mil).

    • Protocol: Double-gloving recommended. Change outer gloves immediately upon contamination.

  • Prolonged Contact / Immersion:

    • Material: Laminate film (e.g., Silver Shield®) or Viton®.

    • Reasoning: Provides >480 min breakthrough time against aromatic alcohols.

B. Eye & Face Protection [3][4][7][8]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166 compliant).

    • Why: Safety glasses with side shields are inadequate for liquid handling where splashes can bypass the side gaps.

  • High Risk (Heating/Distillation): Add a Face Shield over goggles.

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (Spill/Outside Hood): Half-face respirator with Organic Vapor (OV) cartridges (Black band).

    • Note: Particulate filters (N95/P100) alone offer zero protection against vapors.

Operational Workflows
Workflow A: Routine Handling Protocol
  • Engineering Check: Verify fume hood flow alarm is active.

  • Staging: Place absorbent pads (pig mats) on the work surface to capture micro-drips.

  • Transfer: Use positive-displacement pipettes for viscous liquids to prevent dripping.

  • Heating: If reaction requires heat (>60°C), use a silicone oil bath or heating block. Never use an open flame (Flash point estimated >90°C, but combustible).

Workflow B: Spill Response Logic

Do not use water immediately; it spreads organic liquids.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 50 mL (In Hood) Assess->Small Large > 50 mL or Outside Hood Assess->Large Absorb Cover with Vermiculite/Sand Small->Absorb Evacuate Evacuate Area & Call EHS Large->Evacuate Collect Scoop into HazWaste Container Absorb->Collect Clean Wash Surface with Soap/Water Collect->Clean

Figure 1: Decision logic for spill containment. Note that large spills outside a hood require evacuation due to respiratory irritation risks.

Workflow C: PPE Selection Decision Tree

Follow this logic to determine necessary protection levels.

PPESelection Task Define Task Exposure Risk of Splash? Task->Exposure Vapor Heating/Aerosol? Exposure->Vapor Yes LowRisk Standard PPE: Lab Coat + Nitrile (Single) + Safety Glasses Exposure->LowRisk No (Closed System) MedRisk Enhanced PPE: Lab Coat + Nitrile (Double) + Goggles Vapor->MedRisk No (Ambient Temp) HighRisk Max PPE: Tyvek Sleeves + Laminate Gloves + Face Shield + Goggles Vapor->HighRisk Yes (Heating/Pressurized)

Figure 2: PPE Selection based on exposure potential.

Waste Disposal & Decontamination

Disposal Code: Non-Halogenated Organic Solvent Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid, Peroxides) to prevent exothermic decomposition.

  • Container: High-density polyethylene (HDPE) or Glass.

  • Labeling: Must be labeled "Combustible Liquid, Toxic, Irritant" along with the chemical name.

References
  • PubChem. (2025).[2][9][10] this compound (Compound).[1][2][9][10] National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). (2025).[2] Registration Dossier: 2-Benzylcyclopentanone (Analog Read-Across). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.